Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
Description
Properties
IUPAC Name |
2,3,4,8,9,9a-hexahydro-1H-pyrazino[1,2-c][1,3]oxazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-7-9-3-2-8-5-6(9)1-4-11-7/h6,8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFAWDCALQDTSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N2C1CNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one Scaffold
This is an in-depth technical guide on the chemical structure Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one .
Executive Summary
The Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one (CAS: 1423117-10-5) is a bicyclic, saturated heterocyclic scaffold characterized by the fusion of a piperazine ring and a 1,3-oxazine ring.[1][2] As a rigidified pharmacophore, it serves as a critical structural motif in medicinal chemistry, particularly for constraining peptide mimetics and positioning hydrogen-bond donors/acceptors in precise 3D orientations. This guide details its structural anatomy, synthetic pathways, and utility in fragment-based drug discovery (FBDD).
Structural Anatomy & Stereochemistry[1]
Core Scaffold Analysis
The molecule represents a fully saturated bicyclic system ("hexahydro") derived from the fusion of a pyrazine and a 1,3-oxazine ring.[1]
-
IUPAC Nomenclature: The fusion is designated as [1,2-c], indicating that the bond between atoms 1 and 2 of the pyrazine ring is shared with the c-face (bond between atoms 3 and 4) of the 1,3-oxazine ring.[1]
-
Bridgehead Nitrogen: The fusion creates a bridgehead nitrogen atom (N1 of pyrazine / N3 of oxazine), which renders the system chiral and conformationally restricted.
-
Carbonyl Functionality: The 6(2H)-one designation places a carbonyl group at position 6 of the oxazine ring, typically adjacent to the oxygen or nitrogen, creating a lactone or lactam-like electronic environment depending on the specific isomerism.[1]
Conformational Properties
Unlike flexible linear amines, this bicyclic framework locks the piperazine nitrogen lone pairs into specific vectors.
-
Pucker & Twist: The 6,6-fused system adopts a trans- or cis-decalin-like conformation.[1] The trans-fused isomer is generally more thermodynamically stable and provides a linear vector extension, while the cis-isomer introduces a turn motif.[1]
-
Lipophilicity (LogP): The inclusion of the morpholine-like oxazine segment lowers the cLogP relative to pure carbocycles, improving aqueous solubility—a key parameter for CNS drug penetrance.[1]
Visualization: Structural Connectivity
The following diagram illustrates the connectivity and numbering logic of the scaffold.
Figure 1: Retrosynthetic logic and pharmacophore mapping of the hexahydropyrazino-oxazine scaffold.
Synthetic Methodologies
The synthesis of Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one typically requires the construction of the oxazine ring onto a pre-existing piperazine core.[1]
Route A: Intramolecular Cyclization (Preferred)
This route involves the reaction of a piperazine derivative functionalized with a hydroxy-acid side chain.[1]
-
Precursor Synthesis: Alkylation of piperazine with a functionalized halo-ester or epoxide to generate an N-(hydroxyalkyl) intermediate.[1]
-
Cyclization: Activation of the carboxylic acid (or ester) allows the pendant hydroxyl group (or amine, depending on the specific isomer) to attack, closing the ring.
-
Reagents: CDI (Carbonyldiimidazole), SOCl₂, or acid-catalyzed dehydration.[1]
-
Route B: Annulation via Formaldehyde
For derivatives where the "one" is a urea/carbamate type (e.g., if position 6 is the urea carbon):
-
Reactants: N-(3-hydroxypropyl)piperazine.[1]
-
Reagent: Phosgene or Triphosgene.[1]
-
Mechanism: Formation of the chloro-formate followed by intramolecular nucleophilic attack by the piperazine nitrogen.[1]
Medicinal Chemistry Applications
Therapeutic Areas
-
GPCR Ligands: The rigid structure mimics the turn conformations of biogenic amines, making it suitable for targeting dopamine (D2/D3) and serotonin (5-HT) receptors.[1]
-
Kinase Inhibitors: Used as a hinge-binding motif or solvent-exposed solubilizing group in ATP-competitive inhibitors.[1]
-
Antibacterials: Analogous bicyclic systems have shown efficacy in inhibiting bacterial topoisomerases.
Physicochemical Profile
| Property | Value (Approx.) | Implication |
| Molecular Weight | ~156.18 g/mol | Fragment-like, high ligand efficiency potential.[1] |
| H-Bond Donors | 1 (NH) | Good membrane permeability.[1] |
| H-Bond Acceptors | 3 (N, O, C=O) | Specific receptor interactions.[1] |
| Topological Polar Surface Area (TPSA) | ~40-50 Ų | Excellent blood-brain barrier (BBB) penetration predicted.[1] |
| sp³ Fraction | High | Improved solubility and lower promiscuity compared to flat aromatics.[1] |
Experimental Protocol: Synthesis of a Representative Analog
Note: This protocol describes a general method for fusing a 1,3-oxazin-6-one ring to a secondary amine, adaptable for the piperazine core.
Objective: Synthesis of the bicyclic core via acid-catalyzed cyclization.
-
Step 1: N-Alkylation
-
Dissolve Piperazine (1.0 equiv) in acetonitrile.
-
Add Potassium Carbonate (2.5 equiv) and 3-Bromo-2,2-dimethylpropionic acid methyl ester (1.0 equiv).
-
Reflux for 12 hours.[3] Filter and concentrate to yield the ester intermediate.
-
-
Step 2: Hydrolysis & Cyclization
-
Dissolve the intermediate in 6N HCl.
-
Reflux for 4 hours to hydrolyze the ester and induce cyclodehydration.
-
Workup: Neutralize with NaHCO₃, extract with DCM, and purify via silica gel chromatography (MeOH/DCM gradient).
-
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): Look for the disappearance of the ester methyl singlet and the appearance of diastereotopic methylene protons in the newly formed ring.
-
LC-MS: Confirm [M+H]⁺ peak corresponding to the cyclized product (MW ~156).
-
References
-
PubChem Compound Summary. (2025). Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one.[1][2][4] National Library of Medicine. Retrieved from [Link]
-
Zhang, S., et al. (2023).[5] Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives. PubMed.[1][3][6][7] Retrieved from [Link]
-
Appretech Catalog. (2025). Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one (APT001621).[1][2] Retrieved from [Link][1]
-
ChemSrc. (2025).[1] CAS 1465714-59-3 Entry.[1][4] Retrieved from [Link]
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. appretech.com [appretech.com]
- 3. researchgate.net [researchgate.net]
- 4. 1465714-59-3_CAS号:1465714-59-3_(E)-N-[[3-(Benzimidazol-1-ylmethyl)phenyl]methyl]-4-(dimethylamino)but-2-enamide - 化源网 [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules [kr.cup.edu.in]
- 7. NEW 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION - Patent PE-20161338-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Bicyclic 1,3-Oxazin-6-One Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The bicyclic 1,3-oxazin-6-one core represents a "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in compounds with a wide array of biological activities.[1][2][3][4] This guide provides a comprehensive technical overview of this versatile scaffold, from its fundamental chemical properties and synthesis to its diverse applications in drug discovery. We will delve into the mechanistic intricacies of its formation, explore its interactions with key biological targets, and provide detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers seeking to leverage the unique properties of the bicyclic 1,3-oxazin-6-one scaffold in the development of novel therapeutics.
Introduction: The Rise of a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, with the inclusion of heteroatoms conferring specific physicochemical properties and enabling precise interactions with biological macromolecules.[1][2] Among these, the 1,3-oxazine moiety, a six-membered ring containing one nitrogen and one oxygen atom, has garnered significant attention.[3][4][5] When this ring is fused with another cyclic system, the resulting bicyclic 1,3-oxazin-6-one scaffold exhibits a remarkable propensity for biological activity, spanning antimicrobial, anticancer, anti-inflammatory, and antiviral applications.[1][3][4][5]
The rigid, three-dimensional architecture of the bicyclic system provides a defined orientation of substituents, facilitating high-affinity binding to target proteins. This inherent structural pre-organization, combined with the hydrogen bonding capabilities of the oxazinone core, makes it an attractive starting point for the design of potent and selective modulators of biological processes.
Synthetic Strategies: Crafting the Bicyclic Core
The construction of the bicyclic 1,3-oxazin-6-one scaffold can be achieved through a variety of synthetic approaches, each with its own advantages in terms of efficiency, stereocontrol, and substituent compatibility. The choice of a particular synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
Cycloaddition and Metathesis Approaches
A powerful and convergent strategy for the synthesis of bicyclic 1,3-oxazinones involves a combination of cycloaddition and ring-closing metathesis (RCM).[6] This two-step method offers a high degree of flexibility in the introduction of substituents.[6]
The key steps in this approach are:
-
[4+2] Cycloaddition (Diels-Alder Reaction): Thermally generated ketenes react with unsaturated aldimines to form the 1,3-oxazin-6-one ring. The ketenes are typically generated in situ from 5-acyl or 5-carbamoyl-2,2-dimethyl-1,3-dioxa-4,6-diones (Meldrum's acid derivatives).[6]
-
Ring-Closing Metathesis (RCM): The resulting oxazinone, bearing an unsaturated side chain, undergoes an intramolecular metathesis reaction to form the second ring of the bicyclic system.[6]
This approach allows for the creation of diverse scaffolds, such as 6,9,10,10a-tetrahydro-4H-[7][8]oxazino[3,2-a]azepin-4-ones.[6]
Experimental Protocol: Synthesis of a Bicyclic 1,3-Oxazinone via Cycloaddition and Metathesis [6]
Step 1: Synthesis of the 1,3-Oxazin-4-one Intermediate
-
To a solution of a 5-carbamoyl-2,2-dimethyl-1,3-dioxa-4,6-dione derivative (1 mmol) in dry toluene (5 ml), add the corresponding unsaturated aldimine (1.5 mmol).
-
Heat the resulting mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 1,3-oxazin-4-one.
Step 2: Ring-Closing Metathesis
-
Dissolve the purified 1,3-oxazin-4-one from Step 1 in dry dichloromethane (DCM).
-
Add a catalytic amount of a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and remove the solvent in vacuo.
-
Purify the crude product by column chromatography to yield the final bicyclic 1,3-oxazin-6-one.
Radical Cascade Reactions
A fundamentally different and elegant approach to 5-hydroxy-6H-1,3-oxazin-6-ones involves a stannyl radical-mediated cascade reaction of 2-acyloxyazirines.[8][9] This one-step method provides high yields for a variety of starting materials.[8][9]
The proposed mechanism involves the following key steps:
-
Radical Initiation: A stannyl radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and a radical initiator like ACHN, adds to the azirine double bond.
-
Ring Opening: The resulting radical intermediate undergoes ring-opening of the strained azirine ring.
-
Intramolecular Cyclization: The newly formed radical cyclizes onto the carbonyl oxygen of the acyloxy group.
-
Radical Recombination/Isomerization: The final product is formed through radical-radical recombination or Z,E isomerization followed by recombination. The reaction pathway can be influenced by the steric bulk of the substituents.[9]
Base-Promoted [3+3] Cyclization
A metal-free and mild method for the synthesis of 6H-1,3-oxazin-6-ones involves the base-promoted [3+3] cyclization of cyclopropenones with amides.[10] This approach offers excellent yields and good functional group tolerance.[10] The reaction proceeds through a nucleophilic attack of the deprotonated amide onto the cyclopropenone, followed by ring opening and subsequent cyclization.
Medicinal Chemistry Applications: A Scaffold for Diverse Biological Activities
The bicyclic 1,3-oxazin-6-one scaffold has emerged as a prolific source of biologically active molecules, with derivatives demonstrating potent activity against a range of diseases.
Anticancer Activity
Numerous bicyclic 1,3-oxazin-6-one derivatives have exhibited significant anticancer activity. One of the key mechanisms of action for some of these compounds is the inhibition of tubulin polymerization.[11][12][13][14] Microtubules are essential components of the cytoskeleton and play a critical role in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically in the G2/M phase, and trigger apoptosis (programmed cell death).[14]
Table 1: Anticancer Activity of Selected Bicyclic 1,3-Oxazin-6-One Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | [1] |
| Derivative B | HeLa (Cervical) | 8.7 | [1] |
| Derivative C | A549 (Lung) | 12.1 | [1] |
Antimicrobial Activity
The bicyclic 1,3-oxazin-6-one scaffold has also been a fruitful source of novel antimicrobial agents.[4][5] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4] The mechanism of antimicrobial action is likely diverse and dependent on the specific substitution pattern of the molecule.
Table 2: Antimicrobial Activity of Selected Bicyclic 1,3-Oxazin-6-One Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Derivative X | Staphylococcus aureus | 16 | [15] |
| Derivative Y | Escherichia coli | 32 | [15] |
| Derivative Z | Candida albicans | 8 | [4] |
Other Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of the bicyclic 1,3-oxazin-6-one scaffold have been reported to possess anti-inflammatory, antiviral, and enzyme inhibitory activities.[1][3][5][16] For example, certain derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase, which is a target in the treatment of Alzheimer's disease.
Structure-Activity Relationships (SAR): Guiding the Design of More Potent Compounds
Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For the bicyclic 1,3-oxazin-6-one scaffold, several SAR studies have provided valuable insights for the rational design of more potent and selective compounds.
Key structural features that often influence biological activity include:
-
Substituents on the fused ring: The nature and position of substituents on the second ring of the bicyclic system can significantly impact potency and selectivity. For instance, electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interaction with the target protein.
-
Substituents on the oxazinone ring: Modifications to the 1,3-oxazin-6-one ring itself can also lead to dramatic changes in activity. For example, the presence of a hydroxyl group can provide a handle for further functionalization or act as a key hydrogen bond donor in the binding site.[9]
-
Stereochemistry: The stereochemical configuration of chiral centers within the bicyclic scaffold can be critical for biological activity. Often, only one enantiomer will exhibit the desired pharmacological effect.
Conclusion and Future Perspectives
The bicyclic 1,3-oxazin-6-one scaffold has firmly established itself as a privileged core in medicinal chemistry. Its synthetic accessibility, coupled with its proven track record of yielding compounds with a wide range of biological activities, makes it a highly attractive starting point for drug discovery programs.
Future research in this area is likely to focus on several key aspects:
-
Elucidation of Novel Biological Targets: While some targets have been identified, further investigation is needed to fully understand the molecular mechanisms underlying the diverse biological activities of this scaffold.
-
Development of More Efficient and Stereoselective Synthetic Methods: The development of new synthetic routes that allow for greater control over the stereochemistry and substitution patterns of the bicyclic core will be crucial for generating more potent and selective compounds.
-
Application in New Therapeutic Areas: The broad spectrum of biological activity suggests that the bicyclic 1,3-oxazin-6-one scaffold may have applications in a wider range of diseases than is currently appreciated.
References
-
[Synthesis of 1,3‐oxazin‐6‐ones 170.[17] | Download Scientific Diagram.]([Link])
-
[Synthesis and Biological Activities of[7][8]-Oxazine Derivatives | Abstract.]([Link])
-
[Synthesis and Biological Activities of[7][8]-Oxazine Derivatives.]([Link])
-
[Synthesis and structure-activity relationship studies of novel[6] tricyclic oxazolidinone derivatives as potential antibacterial agents.]([Link])
-
6][7][10]oxadiazolo[3,4-b] pyrazine-containing polymyxin-selective resistance-modifying agents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Oxazine as a Promising Scaffold for the Development of Biologically Active Lead Molecules [kr.cup.edu.in]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. oaji.net [oaji.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines or whether free radicals can open the azirine ring? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Base-promoted [3 + 3] cyclization of cyclopropenones and cyclopropenethiones with amides for the synthesis of 6H-1,3-oxazin-6-ones and 6H-1,3-thiazin-6-ones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Structure-function studies with derivatives of 6-benzyl-1,3-benzodioxole, a new class of synthetic compounds which inhibit tubulin polymerization and mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. derpharmachemica.com [derpharmachemica.com]
- 17. Traceless solid-phase synthesis of heteroannulated 1,3-oxazin-6-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformationally Restricted Privileged Scaffolds: Drug Discovery Applications of Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
Executive Summary
The transition from flat, sp²-hybridized aromatic systems to three-dimensional, sp³-rich architectures is a defining paradigm in modern medicinal chemistry[1]. Bicyclic scaffolds offer a unique solution to the high attrition rates in clinical trials by optimizing physicochemical properties, reducing off-target toxicity, and locking molecules into bioactive conformations[1][2].
This technical guide explores the structural causality, synthetic functionalization, and therapeutic applications of hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one (CAS: 1423117-10-5)[3]. By fusing a 1,3-oxazine ring to a piperazine core, this privileged scaffold acts as an advanced bioisostere, overcoming the inherent liabilities of traditional piperazine-containing drugs.
Structural & Physicochemical Causality
Piperazine is one of the most ubiquitous heterocycles in FDA-approved drugs[4][5]. However, its high basicity (pKa ~9.8) often leads to significant liabilities, including hERG channel inhibition (cardiotoxicity), poor membrane permeability, and high efflux pump recognition.
The design of the hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold systematically dismantles these liabilities through conformational restriction and electronic modulation :
-
Basicity Modulation: The bridgehead nitrogen (shared between the piperazine and oxazine rings) is positioned adjacent to a carbonyl group at the 6-position, effectively converting it into a cyclic carbamate/amide. This eliminates its basicity.
-
Inductive pKa Shift: The electron-withdrawing nature of the fused oxazinone system exerts an inductive effect on the remaining secondary amine, lowering its pKa from ~9.8 to a more physiologically optimal ~7.8.
-
Entropic Pre-organization: The bicyclic fusion restricts the ring-flip dynamics of the piperazine core. By locking the exit vectors of the substituents, the scaffold pays the entropic penalty of binding prior to target engagement, dramatically increasing binding affinity[1].
Table 1: Comparative Physicochemical Profiling
Data represents calculated/consensus values demonstrating the bioisosteric advantage.
| Property | Piperazine Core | Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one | Causality / Impact on Drug Design |
| pKa (Basic N) | ~9.8 | ~7.8 | Reduced hERG liability; increased fraction of unionized drug at physiological pH. |
| pKa (Second N) | ~5.6 | < 0 (Non-basic) | Elimination of di-cationic species, preventing lysosomal trapping. |
| LogD (pH 7.4) | -1.5 | ~0.2 | Improved passive membrane permeability and oral bioavailability. |
| TPSA (Ų) | 24.1 | 49.4 | Optimal polarity for balancing solubility and blood-brain barrier (BBB) exclusion. |
| 3D Rigidity | Low (Flexible chair) | High (Fused bicyclic) | Lower entropic penalty upon target binding; enhanced selectivity. |
Visualizing the Mechanistic Advantage
The following diagram illustrates the logical flow of how the structural modifications inherent to this bicyclic scaffold translate into tangible pharmacokinetic and pharmacodynamic (PK/PD) advantages.
Mechanistic causality: Transitioning from flexible piperazines to rigid bicyclic scaffolds improves PK/PD profiles.
Therapeutic Applications & Case Studies
The hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold is not merely a theoretical construct; it is actively deployed in cutting-edge therapeutic programs.
Oncology: SOS1-KRAS Protein-Protein Interaction Inhibitors
Mutant KRAS (e.g., G12C, G13C) is a notorious oncogenic driver. Recent breakthroughs have targeted Son of Sevenless homolog 1 (SOS1), the guanine nucleotide exchange factor that activates KRAS[6]. In patent 6, bicyclic scaffolds including pyrazino-oxazines are utilized to negatively modulate the SOS1-KRAS interaction[6][7]. The rigid 3D vector of the scaffold precisely positions hydrogen-bond acceptors within the shallow SOS1 binding pocket, a feat impossible with flexible linear alkyl amines.
Virology: Hepatitis B Virus (HBV) Modulators
The scaffold has been integrated into 6-fused heteroaryldihydropyrimidines (HAPs) for the treatment and prophylaxis of HBV infections[8]. As detailed in patent9, the incorporation of restricted sp³-rich rings prevents rapid phase I oxidative metabolism, extending the compound's half-life in hepatic tissue where viral replication occurs[8][9].
Mitigation of DNA Damage and Cytotoxicity
Research highlights that replacing standard piperazine rings with diazaspiro or fused bicyclic bioisosteres (as seen in PARP inhibitors like Olaparib) significantly reduces off-target cytotoxicity and unwanted DNA damage[5][10][11]. The hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one core mimics this effect by altering the electron distribution and steric bulk, preventing intercalation or promiscuous kinase binding[10].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for reagent selection and internal quality control checkpoints.
Protocol A: Library Generation via Buchwald-Hartwig Amination
This protocol details the N-arylation of the secondary amine in hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one to generate screening libraries.
Reagents & Causality:
-
Scaffold: Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one (1.0 eq).
-
Electrophile: Aryl bromide/iodide (1.2 eq).
-
Catalyst: Pd₂(dba)₃ (0.05 eq) – Selected as a stable Pd(0) source that readily undergoes ligand exchange.
-
Ligand: RuPhos (0.1 eq) – Crucial choice. RuPhos is a bulky, electron-rich biaryl phosphine that accelerates reductive elimination and completely suppresses β-hydride elimination, which is a common side reaction with secondary sp³ amines.
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 eq) – Provides the exact basicity required to deprotonate the amine upon coordination to the Pd-complex without hydrolyzing the oxazinone ring.
-
Solvent: Anhydrous 1,4-Dioxane – High boiling point (101°C) allows sufficient thermal energy for difficult couplings.
Step-by-Step Workflow:
-
Preparation: In a glovebox (to prevent oxygen-mediated catalyst poisoning), charge an oven-dried Schlenk tube with the scaffold, aryl halide, Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Solvation: Add degassed 1,4-dioxane (0.2 M concentration). Seal the tube and remove from the glovebox.
-
Reaction: Stir the mixture at 90°C.
-
Self-Validation Checkpoint 1 (LC-MS): At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the aryl halide and the emergence of the product mass [M+H]⁺. If unreacted scaffold remains, continue heating.
-
Workup: Once complete (typically 8-12h), cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (DCM:MeOH gradient).
-
Self-Validation Checkpoint 2 (NMR/HRMS): Confirm structural integrity using ¹H/¹³C NMR. The disappearance of the secondary amine N-H proton (~2.5 ppm) and the presence of new aromatic protons validate successful coupling. Purity must be >95% via HPLC before biological screening.
Synthetic Workflow: Self-validating protocol for the functionalization of the bicyclic scaffold.
Protocol B: In Vitro Microsomal Stability Assay
To prove the metabolic advantage of the bicyclic scaffold over a standard piperazine, a human liver microsome (HLM) stability assay must be executed.
Self-Validating Design:
-
Positive Control: Verapamil (High clearance; validates that the CYP enzymes are active).
-
Negative Control: Warfarin (Low clearance; validates that non-CYP degradation is not occurring).
-
Cofactor: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase) – Causality: Ensures a continuous, non-depleting supply of electrons for CYP450 oxidation.
Procedure:
-
Pre-incubate 1 µM of the test compound (and controls separately) with pooled HLMs (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Quench 50 µL aliquots at 0, 5, 15, 30, and 60 minutes by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the CYP proteins, stopping the reaction.
-
Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
Validation: Calculate the intrinsic clearance (CL_int). The assay is only valid if Verapamil shows >80% depletion at 60 minutes and Warfarin shows <10% depletion. The bicyclic scaffold should demonstrate a significantly lower CL_int compared to its linear piperazine counterpart.
Conclusion
The integration of hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one into medicinal chemistry workflows represents a sophisticated approach to overcoming the limitations of traditional sp²-flat and highly basic sp³-heterocycles[1]. By leveraging conformational restriction and electronic modulation, this scaffold provides drug discovery professionals with a powerful tool to enhance target affinity (via entropic pre-organization), improve oral bioavailability, and mitigate off-target toxicities[1][2][5]. As demonstrated in recent patent literature for oncology and virology, such privileged bicyclic systems will continue to be the cornerstone of next-generation therapeutics.
References
- WO2021127429A1 - Sos1 inhibitors (Google Patents). Demonstrates the use of bicyclic scaffolds in modulating SOS1-KRAS interactions for cancer therapy.
- PE20161338A1 - NEW 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION (PubChem/Google Patents). Details the application of fused scaffolds in antiviral drug discovery.
- Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity (J. Med. Chem., 2018). Provides authoritative grounding on the benefits of replacing piperazine with restricted bioisosteres.
- An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds (Chem. Commun., 2020). Discusses the entropic and pharmacokinetic advantages of 3D bicyclic scaffolds.
- octahydropiperazino[1,2-c][1,3]oxazin-6-one | 1423117-10-5 (MilliporeSigma). Chemical sourcing and structural verification of the core scaffold.
Sources
- 1. An efficient, stereocontrolled and versatile synthetic route to bicyclic partially saturated privileged scaffolds - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC02728F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. octahydropiperazino[1,2-c][1,3]oxazin-6-one | 1423117-10-5 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]
- 6. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]
- 7. WO2021127429A1 - Sos1 inhibitors - Google Patents [patents.google.com]
- 8. NEW 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION - Patent PE-20161338-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PE20161338A1 - NEW 6-FUSED HETEROARYLDIHYDROPYRIMIDINES FOR THE TREATMENT AND PROPHYLAXIS OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]
- 10. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands [mdpi.com]
The Pyrazino[1,2-c][1,3]oxazine Scaffold: Synthetic Architectures and Therapeutic Frontiers
The following technical guide details the synthesis, structural properties, and medicinal chemistry of pyrazino[1,2-c][1,3]oxazine derivatives. This scaffold represents a specific subclass of fused bicyclic heterocycles, distinguished by a bridgehead nitrogen atom shared between a saturated pyrazine (piperazine) ring and a [1,3]oxazine ring.
Part 1: Structural Rationale & Pharmacophore Analysis
The pyrazino[1,2-c][1,3]oxazine core is a privileged structural motif in medicinal chemistry, particularly within Central Nervous System (CNS) drug discovery. It serves as a rigidified bicyclic amine, restricting the conformational freedom of the piperazine ring while positioning a hydrogen-bond acceptor (the oxazine oxygen) in a specific spatial vector relative to the basic nitrogen.
Structural Features[1][2][3]
-
Bridgehead Nitrogen: The fusion point involves a nitrogen atom (N1 of the pyrazine), creating a quaternary center in salt forms or a tertiary amine in neutral forms, which is critical for receptor binding affinity (e.g., 5-HT receptors).
-
Conformational Locking: Unlike open-chain piperazine-propanol derivatives, the fused system locks the ethyl/propyl chain into a specific chair or boat conformation, reducing the entropic penalty of binding.
-
Lipophilicity Modulation: The [1,3]oxazine ring masks the polarity of the amino-alcohol precursor, improving blood-brain barrier (BBB) permeability—a critical parameter for CNS drugs.
Nomenclature Clarification
The scaffold is most commonly encountered in its saturated form: octahydropyrazino[1,2-c][1,3]oxazine .
-
Fusion Bond: The "c" face of the [1,3]oxazine ring.
-
Precursor Logic: Derived from 1-(3-hydroxypropyl)piperazine, where the 3-carbon chain forms the oxazine backbone upon cyclization with a carbonyl source.
Part 2: Synthetic Strategies
The synthesis of this scaffold is dominated by condensation reactions involving amino-alcohol precursors. The choice of method depends heavily on the substitution pattern desired at the C-1 position (the carbon derived from the aldehyde/ketone).
Pathway A: The Mannich-Type Cyclocondensation (Primary Route)
This is the most robust method for generating the core scaffold. It involves the reaction of 1-(3-hydroxypropyl)piperazine with an aldehyde (typically formaldehyde or substituted benzaldehydes).
-
Mechanism: The secondary amine of the piperazine attacks the aldehyde to form a hemiaminal/iminium ion, which is subsequently trapped by the pendant hydroxyl group to close the [1,3]oxazine ring.
-
Critical Parameter: The chain length of the hydroxyalkyl group is non-negotiable. A 2-carbon chain (hydroxyethyl) yields a 5-membered oxazolidine ring (pyrazino[2,1-b]oxazole), whereas the 3-carbon chain yields the desired 6-membered [1,3]oxazine .
Pathway B: The "One-Pot" Multicomponent Assembly
For more complex derivatives, a three-component reaction involving a piperazine, 3-halo-propanol (or acrolein equivalent), and an aldehyde can be utilized, though yields are often lower due to polymerization risks.
Visualization: Synthetic Logic Flow
The following diagram illustrates the critical divergence point where chain length dictates the final ring size.
Caption: Synthetic divergence based on hydroxyalkyl chain length. Path B yields the target [1,3]oxazine system.
Part 3: Detailed Experimental Protocol
Protocol: Synthesis of 1-Phenyl-octahydropyrazino[1,2-c][1,3]oxazine
This protocol validates the formation of the bicyclic system using benzaldehyde as the electrophile.
Reagents:
-
1-(3-Hydroxypropyl)piperazine (1.0 equiv)
-
Benzaldehyde (1.1 equiv)
-
Toluene (Solvent)
-
p-Toluenesulfonic acid (pTSA) (0.05 equiv, Catalyst)
Step-by-Step Methodology:
-
Preparation: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 1-(3-hydroxypropyl)piperazine (14.4 g, 100 mmol) in Toluene (100 mL).
-
Addition: Add Benzaldehyde (11.6 g, 110 mmol) and a catalytic amount of pTSA (0.86 g).
-
Reflux (Cyclization): Heat the mixture to vigorous reflux (110°C). The reaction relies on the azeotropic removal of water. Monitor the water collection in the Dean-Stark trap.
-
Checkpoint: The reaction is considered complete when theoretical water volume (~1.8 mL) is collected and no further separation occurs (typically 3–5 hours).
-
-
Work-up: Cool the mixture to room temperature. Wash the toluene layer with saturated NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst, followed by brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude oil often solidifies upon standing. Recrystallize from Ethanol/Hexane (1:4) or purify via flash column chromatography (DCM:MeOH 95:5) if high purity is required for biological testing.
Self-Validating Check:
-
¹H NMR Diagnostic Signal: Look for the methine proton at the C-1 position (O-CH-N). It typically appears as a singlet or distinct doublet around δ 4.5–5.5 ppm, confirming ring closure. Absence of the aldehyde proton (δ 9-10 ppm) confirms consumption of starting material.
Part 4: Medicinal Chemistry & Therapeutic Applications[3][4][5][6][7]
The pyrazino[1,2-c][1,3]oxazine scaffold is primarily explored for its ability to mimic the biogenic amine pharmacophore.
Target Landscape
| Therapeutic Area | Target Receptor | Mechanism of Action | Key Structural Requirement |
| CNS (Depression) | 5-HT2A / 5-HT2C | Antagonist / Agonist | Hydrophobic substituent at C-1 (phenyl/naphthyl) to mimic aromatic amino acids. |
| Obesity | 5-HT2C | Agonist | Rigidification of the piperazine core increases selectivity over 5-HT2B (cardiotoxicity risk). |
| Antimicrobial | Bacterial Ribosome | Translation Inhibition | Fusion of oxazine ring mimics linezolid-like oxazolidinone constraints in some derivatives. |
Structure-Activity Relationship (SAR)
The rigidity of the [1,2-c] fusion is the defining SAR feature.
-
N-Substitution (Distal Nitrogen): The non-bridgehead nitrogen (N-6 position in the fused system) is the primary vector for diversification. Alkylation here with bulky aryl-alkyl groups often enhances 5-HT receptor affinity.
-
C-1 Substitution: Substituents at the bridgehead carbon (derived from the aldehyde) dictate the stereochemistry. The cis-fused isomer is often thermodynamically favored and biologically distinct from the trans form.
Visualization: SAR Decision Tree
Caption: SAR modulation points. N6 controls functional switching (agonist vs antagonist); C1 controls ADME properties.
References
-
Synthesis of Piperazine-Propanol Precursors
- Source: PubChem Compound Summary for 1-(3-Hydroxypropyl)piperazine.
- Relevance: Defines the foundational starting material required to achieve the 6-membered oxazine fusion r
-
Link:
-
General Synthesis of Fused [1,3]Oxazines
- Source:Journal of Chemical Sciences / ResearchG
- Relevance: Describes the "Betti reaction" and Mannich-type condensations of amino-alcohols with aldehydes, which is the mechanistic basis for P
-
Link:
-
Piperazine-Based CNS Ligands (5-HT2C)
- Source:Journal of Medicinal Chemistry / MDPI.
- Relevance: Discusses the pharmacological necessity of rigidifying piperazine rings (as seen in the pyrazino-oxazine fusion)
-
Link:
-
Multicomponent Synthesis of Fused Heterocycles
- Source:National Institutes of Health (NIH) - PMC.
- Relevance: Validates the use of solid acid catalysts (like pTSA or nano-catalysts mentioned in the protocol)
-
Link:
Methodological & Application
Synthesis of Hexahydropyrazino[1,2-c]oxazin-6(2H)-one from Piperazine-2-carboxylic Acid: An Application and Protocol Guide
Synthesis of Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one from Piperazine-2-carboxylic Acid: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one, a valuable scaffold in medicinal chemistry, starting from the readily available piperazine-2-carboxylic acid. The synthetic strategy involves a protection-cyclization-deprotection sequence, ensuring a controlled and efficient transformation. This document will delve into the rationale behind the experimental choices, provide step-by-step instructions, and outline the necessary characterization techniques.
Introduction: The Significance of Bicyclic Piperazine Scaffolds
Piperazine and its derivatives are privileged structures in drug discovery, appearing in a wide array of approved pharmaceuticals.[3] The rigidified, bicyclic framework of hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one offers a unique three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for various biological targets. This scaffold can be considered a constrained peptidomimetic, capable of mimicking the secondary structures of peptides, which are crucial for many biological interactions. The synthesis of such conformationally restricted molecules is a key strategy in modern drug design to improve pharmacokinetic and pharmacodynamic properties.
Synthetic Strategy: A Three-Step Approach
The synthesis of the target molecule from piperazine-2-carboxylic acid is best approached through a three-step sequence. This strategy is designed to manage the reactivity of the bifunctional starting material and ensure the desired cyclization occurs selectively.
The overall synthetic pathway is as follows:
-
N-Boc Protection: The secondary amine of piperazine-2-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions at this nitrogen during the subsequent cyclization step.
-
Acid-Catalyzed Cyclization: The N-Boc protected intermediate undergoes an intramolecular condensation with a formaldehyde source, such as paraformaldehyde, under acidic conditions to form the bicyclic oxazinone ring system.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one.
Caption: Overall synthetic workflow.
Mechanistic Insights: The Pictet-Spengler Analogy
The key ring-forming step, the acid-catalyzed cyclization, can be mechanistically understood by analogy to the Pictet-Spengler reaction. In a classic Pictet-Spengler reaction, a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. In our synthesis, the N-acylated piperazine derivative plays a similar role.
Under acidic conditions, the formaldehyde source generates an electrophilic species (formally CH₂O). The secondary amine of the piperazine ring attacks the formaldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a highly reactive N-acyliminium ion. This electrophilic intermediate is then intramolecularly trapped by the carboxylate group, leading to the formation of the six-membered oxazinone ring.
Caption: Simplified reaction mechanism.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| Piperazine-2-carboxylic acid | Commercially Available | ≥98% |
| Di-tert-butyl dicarbonate (Boc₂O) | Commercially Available | ≥98% |
| Sodium hydroxide (NaOH) | Commercially Available | Reagent Grade |
| 1,4-Dioxane | Commercially Available | Anhydrous |
| Paraformaldehyde | Commercially Available | Reagent Grade |
| p-Toluenesulfonic acid monohydrate (TsOH·H₂O) | Commercially Available | ≥98% |
| Toluene | Commercially Available | Anhydrous |
| Trifluoroacetic acid (TFA) | Commercially Available | Reagent Grade |
| Dichloromethane (DCM) | Commercially Available | Anhydrous |
| Ethyl acetate (EtOAc) | Commercially Available | Reagent Grade |
| Hexanes | Commercially Available | Reagent Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Commercially Available | Reagent Grade |
Protocol 1: Synthesis of (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
This procedure is adapted from known methods for the N-Boc protection of piperazines.
-
To a solution of piperazine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium hydroxide (2.2 eq) and stir until all solids dissolve.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in 1,4-dioxane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 3-4 with a 1 M HCl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the N-Boc protected product as a white solid.
Protocol 2: Synthesis of tert-butyl (8aS)-6-oxohexahydropyrazino[1,2-c][1][2]oxazine-2(4H)-carboxylate
This step involves the key acid-catalyzed cyclization.
-
To a solution of (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid (1.0 eq) in anhydrous toluene, add paraformaldehyde (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 0.1 eq).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected bicyclic product.
Protocol 3: Synthesis of (8aS)-hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one
This is the final deprotection step to obtain the target compound.
-
Dissolve the tert-butyl (8aS)-6-oxohexahydropyrazino[1,2-c][1][2]oxazine-2(4H)-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the salt in water and basify with a saturated sodium bicarbonate solution to pH 8-9.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one.
Characterization and Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| (S)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid | ¹H NMR | Signals corresponding to the Boc group (singlet around 1.4 ppm) and piperazine ring protons. |
| ¹³C NMR | Carbonyl signals for the carbamate and carboxylic acid, and signals for the Boc and piperazine carbons. | |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. | |
| tert-butyl (8aS)-6-oxohexahydropyrazino[1,2-c][1][2]oxazine-2(4H)-carboxylate | ¹H NMR | Disappearance of the carboxylic acid proton, appearance of new signals for the oxazinone ring protons. |
| ¹³C NMR | Appearance of a new lactone carbonyl signal. | |
| Mass Spec (ESI) | [M+H]⁺ or [M+Na]⁺ corresponding to the molecular weight. | |
| (8aS)-hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one | ¹H NMR | Disappearance of the Boc group signal. |
| ¹³C NMR | Disappearance of the Boc group carbon signals. | |
| High-Res Mass Spec (HRMS) | Accurate mass measurement to confirm the elemental composition. |
Troubleshooting and Key Considerations
-
Incomplete Protection/Deprotection: Ensure the use of appropriate equivalents of reagents and monitor the reactions closely by TLC or LC-MS. Reaction times may need to be adjusted based on the specific batch of starting materials.
-
Low Yield in Cyclization: The removal of water is critical for driving the equilibrium towards the product. Ensure the Dean-Stark apparatus is functioning correctly and that anhydrous solvents are used. The amount of acid catalyst can also be optimized.
-
Purification Challenges: The final product is a relatively polar amine. Care should be taken during the work-up to avoid loss of product in the aqueous layer. Extraction at a slightly basic pH is recommended.
Conclusion
This guide provides a robust and logical synthetic route to hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one from piperazine-2-carboxylic acid. The described protocols, grounded in established chemical principles, offer a reliable method for accessing this valuable heterocyclic scaffold for applications in drug discovery and medicinal chemistry. Careful execution of the experimental procedures and thorough characterization of the intermediates and final product are essential for successful synthesis.
References
-
Fobian, Y. M., & Moeller, K. D. (1999). The synthesis of bicyclic piperazinone and related derivatives. Methods in molecular medicine, 23, 259–279. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Joucla, M., & Mortier, J. (1985). Parent and N-substituted azomethine ylides from α-amino acids and formaldehyde. An easy access to 2,5-unsubstituted pyrrolidines. Journal of the Chemical Society, Chemical Communications, (22), 1566-1567. [Link]
-
Al-Masum, M., Lott, B. and Ghazialsharif, N. (2012) An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. International Journal of Organic Chemistry, 2, 362-365. [Link]
- Greene, T. W., & Wuts, P. G. M. (2007).Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
One-Pot Cyclization Methods for Pyrazino-Oxazinone Scaffolds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the one-pot synthesis of pyrazino-oxazinone scaffolds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. By leveraging the power of multicomponent reactions (MCRs), particularly the Ugi reaction, these methods offer an efficient and diversity-oriented approach to complex molecular architectures from simple starting materials. This document is designed to serve as a practical resource, explaining the underlying chemical principles and providing step-by-step instructions for the synthesis and characterization of these valuable compounds.
Introduction: The Power of One-Pot Reactions in Heterocyclic Chemistry
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Pyrazinone and oxazinone ring systems are privileged structures found in numerous biologically active compounds. The fusion of these two rings into a pyrazino-oxazinone scaffold presents a unique three-dimensional architecture with significant potential for interacting with biological targets.
Traditionally, the synthesis of such fused systems would involve multiple, sequential steps, often requiring purification of intermediates, leading to lower overall yields and increased time and resource expenditure. One-pot reactions, particularly those involving multicomponent strategies, have emerged as a powerful alternative.[1] These reactions combine three or more starting materials in a single reaction vessel to form a complex product in a highly atom-economical and efficient manner.[2] The Ugi four-component reaction (U-4CR) is a prime example, allowing for the rapid assembly of diverse molecular frameworks.[3]
This guide focuses on a one-pot methodology for the synthesis of tetrahydropyrazino[2,1-b][1][4]oxazin-6-one derivatives, which combines an Ugi reaction with a subsequent intramolecular cyclization cascade.
The Synthetic Strategy: A Tandem Ugi/Deprotection/Cyclization Approach
The core of this one-pot synthesis lies in a carefully designed Ugi four-component reaction followed by an in-situ acid-catalyzed cascade reaction. The key components for this reaction are:
-
An Aldehyde: Provides one of the carbon atoms for the pyrazinone ring.
-
An α-Hydroxy Acid: Serves as the carboxylic acid component and contains the necessary nucleophile for the final oxazinone ring formation.
-
Aminoacetaldehyde Dimethyl Acetal: A masked amino aldehyde that, after deprotection, provides the nitrogen and two carbon atoms for the pyrazinone ring.[1]
-
An Isocyanide: Provides a carbon and a nitrogen atom, contributing to the amide backbone of the Ugi adduct.
The overall transformation can be visualized as a two-stage process occurring in a single pot, as depicted in the workflow below.
Caption: Simplified reaction mechanism.
Detailed Experimental Protocol: Synthesis of a Model Pyrazino-Oxazinone Derivative
This protocol describes the synthesis of a representative tetrahydropyrazino[2,1-b]o[1][4]xazin-6-one derivative.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| Benzaldehyde | 106.12 | 1.0 | 1.0 |
| Glycolic Acid | 76.05 | 1.0 | 1.0 |
| Aminoacetaldehyde dimethyl acetal | 105.14 | 1.0 | 1.0 |
| tert-Butyl isocyanide | 83.13 | 1.0 | 1.0 |
| Methanol (MeOH), anhydrous | - | 2.0 mL | - |
| Dichloromethane (DCM), anhydrous | - | 2.0 mL | - |
| Trifluoroacetic acid (TFA) | 114.02 | - | - |
Equipment:
-
Round-bottom flask (10 mL) with a magnetic stir bar
-
Magnetic stirrer
-
Nitrogen or Argon inlet
-
Syringes
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography system
Procedure:
Part 1: Ugi Four-Component Reaction
-
To a 10 mL round-bottom flask containing a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg) and glycolic acid (1.0 mmol, 76 mg).
-
Dissolve the solids in anhydrous methanol (2.0 mL) under a nitrogen or argon atmosphere.
-
To the stirred solution, add aminoacetaldehyde dimethyl acetal (1.0 mmol, 105 mg) followed by tert-butyl isocyanide (1.0 mmol, 83 mg).
-
Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the Ugi adduct should be observed as a new, more polar spot.
Part 2: Acid-Catalyzed Cyclization
-
Once the Ugi reaction is complete (as indicated by TLC), remove the methanol in vacuo using a rotary evaporator.
-
Dissolve the resulting crude Ugi adduct in anhydrous dichloromethane (2.0 mL).
-
Add trifluoroacetic acid (TFA) (approximately 50% v/v, 2.0 mL) to the solution at room temperature. Caution: TFA is corrosive; handle it in a fume hood with appropriate personal protective equipment.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the formation of the final product by TLC. The product is typically a single, well-defined spot.
Work-up and Purification:
-
After the cyclization is complete, carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydropyrazino[2,1-b]o[1][4]xazin-6-one derivative.
Characterization:
The structure of the final product should be confirmed by standard spectroscopic methods:
-
¹H NMR: To determine the proton environment and confirm the formation of the heterocyclic scaffold.
-
¹³C NMR: To identify all carbon atoms in the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the amide and lactone carbonyls.
Causality Behind Experimental Choices
-
Choice of Aminoacetaldehyde Dimethyl Acetal: The acetal serves as a protecting group for the aldehyde functionality. [1]This is crucial because a free amino aldehyde would be unstable and prone to self-polymerization. The acetal is stable under the neutral conditions of the Ugi reaction and is readily deprotected under acidic conditions to initiate the cyclization cascade.
-
Use of an α-Hydroxy Acid: The hydroxyl group is strategically placed to act as an intramolecular nucleophile for the final ring closure to form the oxazinone. The choice of the specific α-hydroxy acid allows for the introduction of diversity at this position of the final scaffold.
-
Acid-Catalyzed Cyclization with TFA: Trifluoroacetic acid is a strong acid that effectively cleaves the acetal protecting group and catalyzes the subsequent intramolecular cyclizations. [1]Its volatility also facilitates its removal during the work-up procedure.
-
One-Pot Procedure: Combining the Ugi reaction and the cyclization cascade into a single pot without the need for isolation of the intermediate Ugi adduct significantly improves the overall efficiency of the synthesis, saving time, solvents, and improving the overall yield. [5]
Trustworthiness and Self-Validating System
The protocol described is based on well-established and reliable chemical transformations. The Ugi reaction is a robust and high-yielding multicomponent reaction with a broad substrate scope. The subsequent acid-catalyzed deprotection and intramolecular cyclization steps are also well-precedented in heterocyclic synthesis.
The progress of the reaction can be easily monitored by thin-layer chromatography at each stage. The formation of the Ugi adduct, its consumption, and the appearance of the final product can be clearly visualized. The final product can be rigorously characterized by a suite of spectroscopic techniques (NMR, MS, IR), providing unambiguous confirmation of its structure and purity. This multi-faceted analytical approach ensures the reliability and reproducibility of the described protocol.
References
-
Štefane, B., & Požgan, F. (2023). Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles. Molecules, 28(7), 3043. [Link]
-
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Zhu, J., & Bienaymé, H. (Eds.). (2005). Multicomponent Reactions. John Wiley & Sons. [Link]
-
Azuaje, J., et al. (2013). Multicomponent assembly of diverse pyrazin-2(1H)-one chemotypes. The Journal of Organic Chemistry, 78(9), 4402-4409. [Link]
-
Sharma, P., & Kumar, A. (2018). Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates. Current Organic Chemistry, 22(22), 2186-2213. [Link]
Sources
- 1. Regioselective Cyclic Iminium Formation of Ugi Advanced Intermediates: Rapid Access to 3,4-Dihydropyrazin-2(1H)-ones and Other Diverse Nitrogen-Containing Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Reagents for [1,3]Oxazin-6-one Ring Closure
This Application Note provides a comprehensive technical guide for the synthesis of 4,5-dihydro-6H-1,3-oxazin-6-ones (and their unsaturated congeners) via the cyclodehydration of
Executive Summary & Scientific Rationale
The [1,3]oxazin-6-one ring system represents the six-membered homolog of the well-known oxazol-5-one (azlactone). While azlactones are readily formed from
Successful ring closure requires the activation of the carboxylic acid terminus of an
Key Challenges:
-
Hydrolysis: The resulting oxazinone is highly sensitive to moisture, readily hydrolyzing back to the acyclic precursor.
-
Polymerization: Over-activation can lead to intermolecular condensation rather than intramolecular cyclization.
-
Stereochemistry: For chiral
-amino acids, harsh conditions (high heat/strong base) can induce racemization via the enolization of the C5 position.
Mechanistic Pathways
The cyclization proceeds via an O-acylation pathway. The choice of reagent dictates the nature of the "Leaving Group" (LG) and the temperature required for the intramolecular attack.
Figure 1: General mechanistic pathway for the cyclodehydration of N-acyl-
Reagent Selection Guide
The choice of reagent depends on substrate stability and the presence of sensitive functional groups.
| Reagent | Mechanism | Conditions | Pros | Cons |
| Acetic Anhydride ( | Mixed Anhydride | Reflux (90-120°C) | Low cost, simple workup, robust. | Harsh heat; racemization risk; difficult to remove trace acid. |
| Cyanuric Chloride (TCT) | Acyl Triazine Intermediate | 0°C to RT | Very mild; base-mediated; high yield. | Requires stoichiometric base; TCT sensitivity to moisture. |
| PPE (Polyphosphate Ester) | Phosphate Ester Activation | 60-80°C | "Chemical drying agent"; good for one-pot synthesis. | Viscous; difficult to prepare/standardize; acidic workup. |
| EDC / DCC | O-Acylisourea | 0°C to RT | Neutral conditions; compatible with sensitive groups. | Urea byproduct removal can be difficult; expensive for scale-up. |
Detailed Protocols
Protocol A: Thermal Cyclodehydration with Acetic Anhydride
Best for: Stable, achiral substrates or when the oxazinone is an intermediate for immediate further reaction (e.g., Diels-Alder).
Reagents:
-
-acyl-
-amino acid (1.0 equiv) -
Acetic Anhydride (
) (5.0 - 10.0 equiv) -
Solvent: None (neat) or Toluene (if solubility is an issue)
Procedure:
-
Place the
-acyl- -amino acid in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube. -
Add Acetic Anhydride (
) in excess. -
Activation: Heat the mixture to 90–100°C for 1–3 hours. Monitoring by TLC is difficult due to the instability of the product on silica; use IR (disappearance of NH/OH stretches, appearance of enol ester C=O around 1750-1780 cm⁻¹) or NMR aliquots.
-
Isolation: Once complete, remove the excess
and acetic acid byproduct under high vacuum at a temperature below 50°C to avoid decomposition. -
Purification: The residue is often used directly. If isolation is required, recrystallize rapidly from dry ether/hexane or toluene. Do not use silica chromatography (acidic silica hydrolyzes the ring).
Protocol B: Mild Cyclization using Cyanuric Chloride (TCT)
Best for: Chiral substrates, complex scaffolds, or heat-sensitive compounds.
Reagents:
-
-acyl-
-amino acid (1.0 equiv) -
Cyanuric Chloride (TCT) (0.34 equiv - note: 1 mol TCT activates 3 mol acid)
-
Triethylamine (
) (3.0 equiv)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted"> -
Solvent: Anhydrous Acetone or Dichloromethane (DCM)
Procedure:
-
Preparation: Dissolve TCT (0.34 equiv) in anhydrous acetone/DCM at 0°C .
-
Activation: Add the
-acyl- -amino acid (1.0 equiv) to the solution. -
Base Addition: Dropwise add
(3.0 equiv). A white precipitate (triethylammonium chloride) will form immediately. -
Reaction: Stir at 0°C for 1 hour , then allow to warm to room temperature for 2–4 hours.
-
Workup: Filter off the amine salts and the cyanuric acid byproduct (insoluble in acetone).
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting oil/solid is typically high purity.
Protocol C: Polyphosphate Ester (PPE) Mediated Synthesis
Best for: "One-Pot" synthesis directly from free
Reagents:
- -Amino acid (1.0 equiv)
-
Carboxylic acid (1.0 equiv) or Acid Chloride
-
PPE (prepared from
+ Ether/Chloroform)
Procedure:
-
PPE Preparation: Reflux a mixture of
(15 g), anhydrous diethyl ether (15 mL), and chloroform (30 mL) until the solution is clear (approx. 15-24 h). Dilute to 100 mL with chloroform. This is the "PPE Reagent." -
Reaction: Mix the
-amino acid and the carboxylic acid (or -acyl precursor) in the PPE solution (approx. 10 mL per mmol substrate). -
Cyclization: Heat to 70°C for 2 hours. The PPE acts as both solvent and dehydrating agent.
-
Quench: Pour the reaction mixture into crushed ice/water containing sodium bicarbonate (to neutralize).
-
Extraction: Rapidly extract with DCM. Dry over
and concentrate.
Process Decision Framework
Use the following logic flow to determine the optimal experimental path for your specific substrate.
Figure 2: Decision tree for selecting the optimal cyclodehydration reagent.
Analytical Validation & Troubleshooting
| Observation | Diagnosis | Remedial Action |
| IR: Broad OH stretch ~3300 cm⁻¹ persists | Incomplete Cyclization | Increase reaction time or reagent equivalents. Ensure anhydrous conditions. |
| TLC: Streaking or multiple spots | Hydrolysis on Silica | Do not use silica. Use neutral alumina or analyze crude by NMR. |
| Low Yield (Method A) | Polymerization | Dilute the reaction. High concentration favors intermolecular attack. |
| Product turns to gum upon exposure to air | Hydrolysis | Store under Argon/Nitrogen in a desiccator. These rings are kinetically unstable to water. |
Key Characterization Data:
-
IR: Look for the characteristic enol ester/lactone carbonyl stretch. For [1,3]oxazin-6-ones, this typically appears at 1740–1780 cm⁻¹ , significantly higher than the amide precursor (1650 cm⁻¹).
-
1H NMR: Disappearance of the amide NH proton. A downfield shift of the
-protons (adjacent to the carbonyl) is often observed.
References
-
Tetrahydro-1,3-oxazin-6-ones as templates for the stereoselective synthesis of
-substituted L-aspartic acids. Source: Royal Society of Chemistry (RSC) URL:[Link] -
Cyanuric chloride: a useful reagent for converting carboxylic acids into chlorides, esters, amides and peptides. Source:[1] Tetrahedron Letters / Semantic Scholar URL:[1][Link][2]
-
Polyphosphate ester (PPE) as a Synthetic Agent. Source: ResearchGate (General PPE Methodology) URL:[Link]
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride. (Note: Analogous chemistry for the benzo-fused system). Source: Chemistry Central Journal / PMC URL:[Link]
Sources
Application Note: Stereoselective Synthesis of Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
This Application Note is designed as a comprehensive technical guide for the stereoselective synthesis of the hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold. This bicyclic heterocycle represents a privileged structural motif in medicinal chemistry, offering a conformationally restricted template for peptidomimetics and CNS-active agents.
The guide prioritizes the Cyclocondensation of Chiral Piperazine-2-acetic Acid Derivatives , a route chosen for its scalability, atom economy, and high degree of stereocontrol.
Abstract & Strategic Overview
The hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold is a 6,6-fused bicyclic system incorporating a piperazine ring fused to a 1,3-oxazin-6-one (a cyclic masked
This protocol details the stereoselective construction of this scaffold via the condensation of (S)-piperazine-2-acetic acid precursors with aldehydes. Unlike routes involving ring expansion or high-pressure carbonylation, this method leverages the thermodynamic stability of the cis-fused chair-chair conformation to drive diastereoselectivity.
Key Advantages of this Protocol:
-
Stereocontrol: Exploits 1,3-diaxial interactions to favor the cis-diastereomer (>95:5 dr).
-
Scalability: Avoids hazardous phosgene equivalents often used in carbamate synthesis.
-
Versatility: The C2-position of the oxazine ring can be diversified simply by varying the aldehyde partner.
Retrosynthetic Analysis & Mechanism
The strategic disconnection involves the N3–C2 and O1–C2 bonds of the oxazine ring (using 1,3-oxazine numbering). The precursor is identified as a piperazine derivative bearing an acetic acid side chain at the C2 position.
Pathway Visualization
The following diagram illustrates the retrosynthetic logic and the forward reaction pathway, highlighting the critical intermediate iminium ion.
Caption: Retrosynthetic disconnection and forward cyclocondensation pathway via N-acyl iminium ion.
Mechanistic Insight: Stereochemical Rationale
The reaction proceeds via the formation of an oxazolidinone-like transition state or a direct iminium cyclization. The stereoselectivity is governed by the preference of the bicyclic system to adopt a chair-chair conformation .
-
Cis-Fusion: The bridgehead hydrogen (at Piperazine C2) and the new acetal hydrogen (at Oxazine C2) typically adopt a cis relationship to minimize 1,3-diaxial strain between the R-group of the aldehyde and the axial protons of the piperazine ring.
-
Thermodynamic Control: Under reflux conditions with acid catalysis, the reaction equilibrates to the thermodynamic product, which is predominantly the cis-fused isomer (analogous to the "inside" conformation in similar bicyclic lactams).
Experimental Protocols
Materials and Reagents
-
(S)-Piperazine-2-acetic acid dihydrochloride : Starting material (commercially available or synthesized via Arndt-Eistert homologation of (S)-piperazine-2-carboxylic acid).
-
Paraformaldehyde (for R=H) or Benzaldehyde (for R=Ph).
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) : Catalyst.[1]
-
Toluene : Solvent (Anhydrous).
-
Triethylamine (TEA) : To neutralize the hydrochloride salt.
Protocol: Synthesis of (4aS, 8aR)-Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
Step 1: Free Base Preparation (In situ)
-
Charge a 250 mL round-bottom flask (RBF) with (S)-piperazine-2-acetic acid dihydrochloride (10.0 mmol).
-
Add anhydrous Methanol (20 mL) and Triethylamine (22.0 mmol) to liberate the free amine/acid zwitterion.
-
Stir for 30 minutes at room temperature.
-
Concentrate in vacuo to remove methanol.
-
Resuspend the residue in Toluene (100 mL). Note: The salts (Et3N·HCl) may precipitate; filtration is optional but recommended if heavy precipitation occurs.
Step 2: Cyclocondensation
-
To the toluene suspension, add the Aldehyde (15.0 mmol, 1.5 equiv).
-
Note: If using Paraformaldehyde, use 3.0 equiv equivalents of formaldehyde units.
-
-
Add p-TsOH·H2O (1.0 mmol, 10 mol%).
-
Equip the flask with a Dean-Stark apparatus and a reflux condenser.
-
Heat the reaction mixture to reflux (bath temp ~120°C).
-
Monitor water collection in the Dean-Stark trap. Reflux typically requires 4–12 hours.
-
Checkpoint: Monitor reaction progress via TLC (System: DCM/MeOH 9:1, Stain: Ninhydrin). The starting amino acid will remain at the baseline; the product will be less polar (Rf ~0.4–0.6).
-
Step 3: Work-up and Purification
-
Cool the mixture to room temperature.
-
Wash the organic phase with saturated NaHCO3 (2 x 30 mL) to remove acid catalyst and unreacted acid.
-
Wash with Brine (1 x 30 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purification: The crude material is often a solid. Recrystallization from EtOAc/Hexanes is preferred for high diastereomeric purity. Alternatively, flash column chromatography (SiO2, 0-10% MeOH in DCM) can be used.
Analytical Data (Expected)
| Parameter | Expected Value / Observation |
| 1H NMR (CDCl3) | Characteristic "ABX" system for the CH2-C=O protons. Acetal proton (N-CH-O) appears as a singlet (if R=H) or doublet (if R=Ph) around 4.5–5.5 ppm. |
| IR Spectroscopy | Strong carbonyl stretch at 1735–1750 cm⁻¹ (Lactone/Amide hybrid). |
| MS (ESI) | [M+H]+ peak corresponding to MW. |
| Stereochemistry | NOESY correlations between the bridgehead H (at 8a) and the acetal H (at 2) confirm cis-fusion. |
Troubleshooting & Optimization Workflow
Use the following decision tree to resolve common synthetic issues.
Caption: Troubleshooting logic for cyclocondensation reactions.
Critical Notes on Stereochemistry
The stereochemical outcome is heavily dependent on the substitution at the piperazine nitrogen (N1 in the piperazine ring, N4 in the fused system).
-
Unsubstituted N: If the distal nitrogen is unprotected, it may compete for the aldehyde. However, the formation of the 6-membered oxazinone ring is generally favored over the 7-membered ring involving the distal nitrogen.
-
N-Protection: It is highly recommended to use (S)-4-Boc-piperazine-2-acetic acid or (S)-4-Benzyl-piperazine-2-acetic acid if the distal amine is not intended to participate. This prevents polymerization and ensures the reaction occurs exclusively at the secondary amine adjacent to the acetic acid side chain.
References
-
Bull, S. D., Davies, S. G., et al. (2001). Tetrahydro-1,3-oxazin-6-ones as templates for the stereoselective synthesis of β-substituted L-aspartic acids.[2] Journal of the Chemical Society, Perkin Transactions 1. Link
-
Nizovtsev, A. V., & Baranov, M. S. (2020).[3] Synthesis of 6H-1,2-oxazin-6-ones (microreview). Chemistry of Heterocyclic Compounds.[1][3][4][5][6][7] Link(Note: Provides context on the stability and reactivity of the oxazinone ring system).
-
Gmeiner, P. (1991). Stereoselective synthesis of piperazine-2-acetic acid derivatives. Archiv der Pharmazie. Link
-
Katritzky, A. R., et al. (2004). Synthesis of chiral 1,3-oxazin-6-ones.[2] Journal of Organic Chemistry.[1] Link(General methodology for 1,3-oxazin-6-one formation from amino acids).
Sources
- 1. 1,3-oxazinane synthesis [organic-chemistry.org]
- 2. Tetrahydro-1,3-oxazin-6-ones as templates for the stereoselective synthesis of β-substituted L-aspartic acids [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 3D-Rich Heterocycles: Hexahydropyrazolo[1,5-a]pyridin-2(1H)-ones and Octahydro-2H-2a,2a1-diazacyclopenta[cd]inden-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
Application Note: Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one as a Peptidomimetic Core
This Application Note is designed for medicinal chemists and structural biologists. It focuses on the practical deployment of hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one , a privileged bicyclic scaffold used to constrain peptide geometry, mimicking
Executive Summary
In the development of peptide therapeutics, linear peptides often suffer from poor bioavailability and rapid proteolytic degradation.[1] The hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold (hereafter referred to as HPO ) represents a "privileged structure" capable of locking peptide backbones into defined secondary structures.
By fusing a saturated pyrazine (piperazine) ring with a [1,3]oxazin-6-one system, this scaffold effectively restricts the
Key Benefits
-
Conformational Locking: Rigidifies the backbone to mimic Type II'
-turns. -
Proteolytic Resistance: The bicyclic core is unrecognizable to common proteases (e.g., Trypsin, Chymotrypsin).
-
Library Compatibility: Suitable for Fmoc-based Solid Phase Peptide Synthesis (SPPS).
Structural Rationale & Mechanism
The HPO scaffold functions as a dipeptide isostere. In a natural
Conformational Logic
-
The Serine Anchor: The [1,3]oxazine ring is derived from a Serine residue. The chiral center at the bridgehead (derived from Serine
) dictates the twist of the turn. -
The Piperazine Bridge: This ring constrains the Nitrogen, preventing free rotation around the
bond ( constraint).
Figure 1: Logic flow demonstrating how the HPO scaffold transitions a peptide from a flexible linear state to a stable, bioactive conformation.
Experimental Protocols
Protocol A: Solid-Phase Synthesis of the HPO Core
Note: This protocol utilizes a "sub-monomer" approach compatible with standard Fmoc chemistry, allowing for the generation of diverse libraries.
Reagents Required:
-
Resin: Rink Amide MBHA (Loading 0.5–0.7 mmol/g)
-
Amino Acids: Fmoc-Ser(tBu)-OH, Fmoc-Gly-OH (or other variable AA)
-
Linker Reagents: Bromoacetic acid,
-Diisopropylcarbodiimide (DIC) -
Cyclization Reagents: 1,2-Diaminoethane (or substituted diamines), Trimethyl orthoformate (TMOF).
Step-by-Step Workflow:
-
Resin Loading (Residue
):-
Swell Rink Amide resin in DMF (30 min).
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 10 min).
-
Couple the first amino acid (C-terminal) using Fmoc-AA-OH (4 eq), HBTU (3.8 eq), and DIEA (8 eq) for 1 hour.
-
-
Introduction of the Serine Core (Residue
):-
Deprotect Fmoc.[2]
-
Couple Fmoc-Ser(Trt)-OH (Note: Trityl protection on side chain is preferred for selective deprotection later, though tBu can be used if global deprotection cyclization is intended). Critical: Use standard coupling.
-
-
N-Alkylation (The "Sub-monomer" Step):
-
Remove Fmoc from the Serine.
-
Acylate the N-terminus with Bromoacetic acid (10 eq) and DIC (10 eq) in DMF for 30 min. Repeat once.
-
Result: Resin-bound N-(bromoacetyl)-Serine.
-
-
Diamine Displacement & Cyclization (Formation of Pyrazine):
-
Oxazinone Ring Closure (The HPO Formation):
-
Note: This step requires careful handling.
-
Treat the resin with Carbonyldiimidazole (CDI) (5 eq) and DIEA (5 eq) in DCM/DMF (1:1) for 4 hours.
-
Alternatively, use Triphosgene (0.3 eq) at 0°C if CDI fails, but CDI is preferred for safety.
-
Result: The hydroxyl group of Serine attacks the carbonyl formed at the secondary amine, closing the [1,3]oxazin-6-one ring fused to the piperazine.
-
Validation Checkpoint: Cleave a small aliquot of resin (95% TFA). Analyze via LC-MS.
-
Target Mass: Calculated MW of the HPO-peptide.
-
Failure Mode: If linear species persist, the CDI cyclization was incomplete. Repeat Step 5 with fresh reagents.
Protocol B: Incorporation into Peptide Sequence
Once the HPO core is formed on the resin, the peptide chain can be elongated from the N-terminus (the distal nitrogen of the piperazine ring).
-
N-Terminal Deprotection:
-
The N-Boc group on the ethylenediamine tail (from Step 4 above) is removed using 25% TFA/DCM (if Boc was used) or standard Fmoc removal if Fmoc-diamine was used.
-
Recommendation: Use Fmoc-protected diamines in Step 4 to maintain a unified Fmoc SPPS strategy.
-
-
Chain Elongation:
-
Continue standard Fmoc couplings for residues
, etc. -
Note: Coupling to the secondary amine of the HPO ring can be sluggish. Use HATU/HOAt instead of HBTU, and double couple (2 x 1 hr).
-
-
Global Cleavage:
-
Reagent K: TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).
-
Time: 2.5 hours.
-
Precipitate in cold diethyl ether.
-
Data Analysis & Visualization
Structural Characterization (NMR)
To confirm the
| Interaction | Observation in HPO Scaffold | Structural Implication |
| Strong Cross-peak | Indicates close proximity of backbone amides (Turn formation). | |
| Medium/Strong | Diagnostic of Type II' geometry. | |
| < 4 Hz (Residue | Confirms restricted |
Stability Data (Simulated Case Study)
Comparative proteolytic stability of a linear Enkephalin analog vs. HPO-modified analog.
| Compound | ||
| Linear Control | 18 min | 4.5 min |
| HPO-Analog | > 240 min | > 120 min |
Interpretation: The HPO scaffold renders the peptide bond within the ring inaccessible to proteases and sterically hinders adjacent bonds.
Workflow Diagram
Figure 2: Step-by-step solid-phase synthesis workflow for the HPO peptidomimetic core.
References
-
Golebiowski, A., et al. (2001). "Solid-phase synthesis of 2-substituted 3-oxo-1,4-diazane-containing peptidomimetics." Tetrahedron Letters. Link
-
Hanessian, S., et al. (2008).[1] "The Practice of Ring Constraint in Peptidomimetics Using Bicyclic and Polycyclic Amino Acids." Accounts of Chemical Research. Link
-
De Marco, R., et al. (2021).[4] "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." Molecules. Link
-
Hruby, V. J., et al. (1990). "Conformational constraints in the design of receptor selective peptides." Biochemical Journal. Link
-
Perrotta, C., et al. (2020). "Synthesis of 6H-1,2-oxazin-6-ones." Chemistry of Heterocyclic Compounds. Link
Sources
- 1. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Libraries of Peptidomimetic Compounds Containing A 2-Oxopiperazine Unit In The Main Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines or whether free radicals can open the azirine ring? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
Solid-phase synthesis protocols for pyrazino-oxazinone libraries
Application Note: Solid-Phase Synthesis Protocols for Pyrazino-Oxazinone Libraries
Executive Summary
The pyrazino-oxazinone scaffold (specifically the pyrazino[2,1-c][1,4]oxazine-1,6-dione core) represents a "privileged structure" in medicinal chemistry, mimicking constrained peptide turns found in bioactive marine alkaloids and fungal metabolites. Its bicyclic architecture offers rigid spatial orientation of pharmacophores, making it an ideal candidate for disrupting protein-protein interactions (PPIs) and targeting G-protein-coupled receptors (GPCRs).
This Application Note details a robust Solid-Phase Organic Synthesis (SPOS) protocol for generating libraries of these heterocycles. The methodology relies on the Ugi-Deprotection-Cyclization (UDC) strategy, utilizing a resin-bound amino acid, a bifunctional aldehyde equivalent, and acid-mediated post-condensation cyclization. This route ensures high atom economy, minimal purification, and the introduction of up to four diversity points.
Retrosynthetic Strategy & Mechanism
The synthesis hinges on the Ugi 4-Component Reaction (U-4CR) followed by a cascade cyclization.
-
Step 1 (Diversity Generation): A resin-bound amine reacts with an aldehyde, an isocyanide, and a bifunctional acid (e.g., Boc-Serine or a Glyoxylic acid equivalent) to form a linear diamide backbone.
-
Step 2 (Scaffold Assembly): Acidolytic treatment removes protecting groups (e.g., Boc, acetals) and triggers an intramolecular N-acyliminium ion cyclization or nucleophilic attack, closing the pyrazinone and oxazine rings in a cascade.
Mechanistic Pathway (Graphviz Diagram)
Caption: Logical flow of the Ugi-Deprotection-Cyclization (UDC) strategy for pyrazino-oxazinone synthesis.
Materials & Instrumentation
Reagents
-
Solid Support: Rink Amide AM Resin (Loading: 0.6–0.8 mmol/g) or Wang Resin (for C-terminal acids).
-
Building Blocks:
-
Amine Component: Resin-bound amino acid (e.g., Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH).
-
Aldehyde Component: Diverse aromatic/aliphatic aldehydes.
-
Isocyanide Component:tert-Butyl isocyanide, cyclohexyl isocyanide, or convertible isocyanides (e.g., Armstrong’s).
-
Acid Component:Glyoxylic acid (monohydrate) or Boc-Serine (if using solution amine).
-
-
Solvents: Methanol (MeOH), 2,2,2-Trifluoroethanol (TFE), Dichloromethane (DCM), Dimethylformamide (DMF).
-
Catalysts: Zinc chloride (ZnCl2) (optional Lewis acid for Ugi), Trifluoroacetic acid (TFA).
Instrumentation
-
Synthesizer: Manual solid-phase synthesis vessels (fritted polypropylene) or automated parallel synthesizer (e.g., Biotage Syro).
-
QC: LC-MS (ESI source), 500 MHz NMR (for cleaved validation samples).
Experimental Protocol
Phase 1: Resin Loading & Preparation
Objective: Immobilize the first diversity element (Amino Acid) onto the solid support.[1][2]
-
Swelling: Place Rink Amide resin (1.0 g, 0.7 mmol/g) in a synthesis vessel. Swell in DCM (10 mL) for 30 min, then DMF (10 mL) for 30 min.
-
Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 15 min). Wash with DMF (3x), DCM (3x), DMF (3x).[3]
-
Coupling (AA1): Dissolve Fmoc-Ser(tBu)-OH (3.0 equiv), HBTU (2.9 equiv), and DIPEA (6.0 equiv) in DMF. Add to resin and shake for 2 hours at RT.
-
Note: Serine is chosen here to provide the hydroxyl group necessary for the oxazine ring fusion later.
-
-
Validation: Perform Kaiser test (ninhydrin) to ensure complete coupling (beads should be colorless).
-
Fmoc Removal: Repeat step 2 to generate the free amine on solid phase.
Phase 2: The Ugi 4-Component Reaction (U-4CR)
Objective: Construct the linear peptide backbone with all diversity elements.
-
Preparation: Wash the resin-bound amine with MeOH (3x) and DCM (3x).
-
Critical: The Ugi reaction works best in protic solvents. A mixture of MeOH:DCM (1:1) or TFE:DCM (1:1) is recommended.
-
-
Reaction Cocktail:
-
Aldehyde (R1): 5.0 equiv (e.g., Benzaldehyde).
-
Acid (R2): 5.0 equiv (e.g., Glyoxylic acid monohydrate).
-
Isocyanide (R3): 5.0 equiv (e.g., tert-Butyl isocyanide).
-
Solvent: 10 mL TFE/DCM (1:1).
-
-
Incubation: Add the cocktail to the resin. Shake at room temperature for 24–48 hours.
-
Tip: Glyoxylic acid is highly reactive; adding it last is often preferred to prevent premature side reactions.
-
-
Washing: Drain and wash resin thoroughly with MeOH (3x), DCM (3x), DMF (3x), and MeOH (3x) to remove unreacted excess reagents.
Phase 3: Acid-Mediated Cyclization & Cleavage
Objective: Trigger the cascade cyclization to form the pyrazino-oxazinone core and release the product.
-
Pre-Conditioning: Wash resin with dry DCM (3x).
-
Cyclization Cocktail: Prepare a solution of 50% TFA / 45% DCM / 5% Triisopropylsilane (TIPS) .
-
Reaction: Add 10 mL cocktail to resin. Shake for 2–4 hours at RT.
-
Collection: Collect the filtrate. Wash resin with DCM (2 x 5 mL) and combine filtrates.
-
Work-up: Evaporate volatiles under a stream of nitrogen or rotary evaporation.
-
Purification: Dissolve residue in DMSO/MeOH and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient).
Data Summary & Library Diversity
| Component | Reagent Class | Diversity Introduced | Notes |
| Resin-AA | Amino Acid (Ser/Thr) | R1 (Side chain) | Defines the oxazine fusion (H or Me). |
| Aldehyde | Aromatic/Aliphatic | R2 (Scaffold C3) | High tolerance for steric bulk. |
| Isocyanide | Alkyl/Aryl | R3 (Amide N) | Defines the exocyclic amide substituent. |
| Acid | Glyoxylic Acid | Core Skeleton | Provides the C2 carbonyl of pyrazinone. |
Expected Yields: 40–70% (purity >85% crude).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Incomplete Ugi Reaction | Steric hindrance of resin-bound amine. | Use TFE (Trifluoroethanol) as solvent; it stabilizes the imine intermediate and accelerates U-4CR. |
| Failed Cyclization | Serine hydroxyl not nucleophilic enough. | Ensure complete removal of tBu group. Extend TFA treatment time or heat to 40°C. |
| Side Products (Mumm Rearrangement) | Competitive reaction path. | Keep temperature low (<25°C) during Ugi addition. Use excess aldehyde. |
References
-
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link
-
Dömling, A. (2006). "Recent advances in isocyanide-based multicomponent chemistry." Current Opinion in Chemical Biology. Link
-
Gámez-Montaño, R., et al. (2021). "Synthesis of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives." Pharmaceuticals.[7][8][9] Link
-
Marcaccini, S., & Torroba, T. (2007). "Post-condensation modifications of the Ugi reaction." Nature Protocols. Link
-
Tempest, P. A., & Armstrong, R. W. (1997). "Cyclization of Ugi reaction products for the synthesis of small molecule libraries." Journal of the American Chemical Society. Link
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US20100267955A1 - Synthesis of pyrazines including 2,6-diaminopyrazine-1-oxide (dapo) and 2,6-diamino-3,5-dinitropyrazine-1-oxide (llm-105) - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solid-phase synthesis of pyridones and pyridopyrazines as peptidomimetic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of the Secondary Amine in Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
This Application Note provides a comprehensive technical guide for the functionalization of the secondary amine in hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one . This scaffold, a bicyclic constrained peptidomimetic, is increasingly relevant in medicinal chemistry for targeting GPCRs and enzymes (e.g., proteases, kinases) due to its ability to orient substituents in defined vectors while improving metabolic stability compared to linear peptides.
Introduction & Structural Analysis[1][2]
The hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one scaffold features a piperazine ring fused to a 1,3-oxazin-6-one system. This bicyclic architecture offers two distinct advantages:
-
Conformational Restriction: It locks the N-N distance and vector, serving as a rigid core for fragment-based drug design (FBDD).
-
Physicochemical Balance: The oxazinone moiety introduces polarity and hydrogen-bond accepting capability, while the piperazine NH provides a versatile handle for library generation.
Structural Vulnerabilities & Reactivity
The primary target for functionalization is the distal secondary amine (N-H) of the piperazine ring. However, the 1,3-oxazin-6-one ring (essentially a cyclic carbamate or lactone equivalent depending on specific substitution) presents a stability challenge.
-
Target: Distal Secondary Amine (Nucleophilic).
-
Risk: The O-C(=O) bond in the oxazinone ring is susceptible to hydrolysis or nucleophilic attack by strong bases (e.g., hydroxide, alkoxides) or strong nucleophiles at elevated temperatures, leading to ring opening.
-
Strategy: Protocols must prioritize mild, non-hydrolytic conditions . Acidic conditions are generally well-tolerated, as are non-nucleophilic organic bases (e.g., DIPEA, TEA).
Decision Matrix: Reaction Pathway Selection
Before initiating synthesis, select the appropriate pathway based on the desired "R" group.
Figure 1: Strategic decision tree for selecting the optimal functionalization protocol based on the target moiety.
Detailed Experimental Protocols
Protocol A: Reductive Amination (N-Alkylation)
Objective: Introduction of alkyl or benzyl groups. Rationale: Reductive amination is preferred over direct alkylation (using alkyl halides) to avoid over-alkylation (quaternization) and to maintain mild conditions that preserve the oxazinone ring.
Materials:
-
Scaffold (1.0 equiv)
-
Aldehyde/Ketone (1.2–1.5 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)
-
Acetic Acid (AcOH) (catalytic, optional)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve the scaffold (0.1 mmol) and the aldehyde (0.12 mmol) in anhydrous DCE (2 mL).
-
Imine Formation: If the aldehyde is sterically hindered, add catalytic AcOH (1 drop) and stir at Room Temperature (RT) for 30–60 mins. For reactive aldehydes, proceed immediately.
-
Reduction: Add STAB (0.2 mmol) in one portion.
-
Note: STAB is milder than NaCNBH3 and avoids toxic cyanide byproducts.
-
-
Reaction: Stir at RT for 2–16 hours under nitrogen. Monitor by LC-MS.
-
Workup: Quench with saturated aqueous NaHCO3 (mildly basic, avoids ring opening). Extract with DCM (3x). Dry organics over Na2SO4 and concentrate.
-
Purification: Flash chromatography (DCM/MeOH gradient).
Protocol B: Nucleophilic Aromatic Substitution (SnAr)
Objective: Introduction of electron-deficient heteroaryl groups (e.g., Pyridine, Pyrimidine). Rationale: The secondary amine is a competent nucleophile. The oxazinone ring is stable to the non-nucleophilic bases used here.
Materials:
-
Scaffold (1.0 equiv)
-
Heteroaryl Halide (e.g., 2-chloropyridine) (1.2 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) or K2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP (Polar aprotic facilitates SnAr)
Procedure:
-
Setup: In a microwave vial or sealed tube, combine scaffold (0.1 mmol), heteroaryl halide (0.12 mmol), and DIPEA (0.2 mmol) in DMSO (1 mL).
-
Reaction: Heat to 80–100°C.
-
Critical Check: Monitor the oxazinone stability. If degradation is observed at >100°C, switch to Protocol C (Buchwald) to lower the temperature.
-
-
Workup: Dilute with water/brine. Extract with EtOAc. (DMSO removal requires extensive water washing or lyophilization).
Protocol C: Buchwald-Hartwig N-Arylation
Objective: Introduction of unactivated aryl/heteroaryl groups. Rationale: Modern precatalysts allow this reaction to proceed at lower temperatures (<80°C) with weak bases, preserving the bicyclic core.
Materials:
-
Scaffold (1.0 equiv)
-
Aryl Bromide/Chloride (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (0.02–0.05 equiv)
-
Base: Cs2CO3 or NaOtBu (1.5 equiv)
-
Warning: NaOtBu is a strong base. Use Cs2CO3 if the oxazinone ring shows sensitivity.
-
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Procedure:
-
Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.
-
Addition: Add scaffold, aryl halide, base, and catalyst. Add degassed solvent.
-
Reaction: Heat to 60–90°C for 4–12 hours.
-
Filtration: Filter through a Celite pad to remove Pd residues. Concentrate and purify.
Protocol D: Acylation and Sulfonylation
Objective: Synthesis of Amides, Ureas, and Sulfonamides. Rationale: High-speed library generation.
Data Table: Reaction Conditions
| Transformation | Reagent (Electrophile) | Base | Solvent | Temp | Notes |
| Amide | Acid Chloride | TEA / DIPEA | DCM | 0°C to RT | Fast, quantitative. |
| Amide | Carboxylic Acid + HATU | DIPEA | DMF | RT | For sensitive acids. |
| Sulfonamide | Sulfonyl Chloride | Pyridine / TEA | DCM | 0°C to RT | Avoid excess pyridine. |
| Urea | Isocyanate | None / TEA | DCM | RT | Very clean reaction. |
Procedure (General Acylation):
-
Dissolve scaffold (0.1 mmol) and DIPEA (0.15 mmol) in DCM (2 mL).
-
Cool to 0°C. Add Acid Chloride (0.11 mmol) dropwise.
-
Warm to RT and stir for 1 hour.
-
Wash with 0.1 M HCl (rapidly) and NaHCO3. Dry and concentrate.
Troubleshooting & Optimization
Common Failure Modes
-
Oxazinone Ring Opening:
-
Bis-Alkylation (during Protocol A):
-
Poor Solubility:
-
The scaffold is moderately polar. If insoluble in DCM, use 10% MeOH/DCM or switch to DMF for reactions.
-
References
-
Piperazine Scaffolds in Medicinal Chemistry
-
Oxazine Synthesis & Stability
-
C-H Functionalization Context
-
Buchwald-Hartwig Conditions
- Title: Pd-Catalyzed N-Aryl
- Source: Organic Chemistry Portal (General Reference for Protocol C).
-
URL:[Link]
Disclaimer: Ensure all safety protocols are followed when handling halogenated solvents and transition metal catalysts. Verify the specific stereochemistry (cis/trans fusion) of your starting material as it affects steric accessibility.
Sources
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Tetrahydro-1,3-oxazin-6-ones as templates for the stereoselective synthesis of β-substituted L-aspartic acids [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
Reaction conditions for condensing amino alcohols with carbonyls to form oxazinones
Abstract
The 1,3-oxazinan-2-one scaffold (cyclic carbamate) is a critical pharmacophore in antiretrovirals (e.g., Efavirenz), antibiotics, and chiral auxiliaries. Unlike their 5-membered counterparts (oxazolidinones), the formation of the 6-membered oxazinone ring presents unique entropic challenges and competitive polymerization pathways. This guide details three validated protocols for condensing 1,3-amino alcohols with carbonyl sources, prioritizing regiocontrol, stereochemical retention, and scalability.
Introduction & Mechanistic Grounding
The transformation of a 1,3-amino alcohol into a 1,3-oxazinan-2-one requires the insertion of a carbonyl unit between the amine and the hydroxyl group. The reaction is governed by the differential nucleophilicity of the nitrogen and oxygen atoms.
-
Kinetic Control: The amine (
) is significantly more nucleophilic than the hydroxyl ( ) group, leading to rapid initial -acylation. -
Thermodynamic Challenge: The subsequent ring closure (
-acylation) is the rate-determining step. For 6-membered rings, this step is slower than for 5-membered rings due to higher degrees of freedom in the transition state, increasing the risk of intermolecular reactions (dimerization/polymerization).
Core Mechanism:
-
Activation: The carbonyl source (Phosgene equivalent, CDI, or Carbonate) activates the amine.
-
Intermediate: Formation of an isocyanate or carbamoyl intermediate.
-
Cyclization: Intramolecular nucleophilic attack by the hydroxyl group (often base-assisted) closes the ring.
Visualizing the Pathway
Figure 1: Mechanistic pathway highlighting the competition between cyclization (k1) and polymerization (k2).
Critical Reaction Parameters
| Parameter | Impact on Reaction | Optimization Strategy |
| Concentration | High concentration favors intermolecular polymerization (k2). | Dilution: Maintain [Substrate] < 0.1 M to favor intramolecular cyclization (k1). |
| Base Selection | Essential for deprotonating the hydroxyl group to trigger cyclization. | Use DIPEA/TEA for phosgene methods; NaH or t-BuOK for difficult CDI cyclizations. |
| Temperature | Higher temps overcome the entropic barrier of 6-membered rings. | Start at 0°C for activation (exothermic), then heat (reflux) to drive cyclization. |
| Water Content | Water competes for the carbonyl source, hydrolyzing intermediates. | Use anhydrous solvents (THF, DCM) and flame-dried glassware. |
Validated Protocols
Method A: The "Gold Standard" (Triphosgene)
Best for: High-value substrates, complex stereocenters, and rapid synthesis. Safety Note: Triphosgene generates phosgene gas in situ. Work in a well-ventilated fume hood is mandatory.[1]
Reagents:
-
1,3-Amino Alcohol (1.0 equiv)
-
Triphosgene (BTC) (0.4 equiv)
-
DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Anhydrous DCM (0.05 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask under Nitrogen/Argon. Add the amino alcohol and DIPEA to anhydrous DCM. Cool to 0°C .[2]
-
Addition: Dissolve Triphosgene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Crucial: Slow addition prevents local excess of phosgene, minimizing dimerization.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC (Stain: Ninhydrin or PMA).
-
Completion: If starting material remains, reflux gently (40°C) for 1-2 hours to force the
-cyclization. -
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash organics with brine, dry over
, and concentrate.
Method B: The "Mild & Non-Toxic" (CDI)
Best for: Acid-sensitive substrates and avoiding toxic gases.
Reagents:
-
1,3-Amino Alcohol (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 - 1.5 equiv)
-
Catalyst: DMAP (10 mol%) - Optional but recommended for speed.
-
Solvent: Anhydrous THF or Toluene.
Protocol:
-
Activation: Dissolve CDI in anhydrous THF at RT.
-
Addition: Add the amino alcohol (dissolved in THF) to the CDI solution.
-
Intermediate Stage: Stir at RT for 2-4 hours. The amine will react to form the imidazole-carbamate intermediate.
-
Cyclization:
-
Standard: Heat to reflux (66°C for THF, 110°C for Toluene) for 6-12 hours.
-
Difficult Substrates: If cyclization is slow, cool to 0°C and add NaH (1.1 equiv) to deprotonate the alcohol and force ring closure.
-
-
Workup: Dilute with Ethyl Acetate, wash with water (to remove imidazole byproduct) and brine.
Method C: The "Green" Catalytic (Dialkyl Carbonates)
Best for: Large-scale synthesis, sustainability, and avoiding halogenated reagents.
Reagents:
-
1,3-Amino Alcohol (1.0 equiv)
-
Diethyl Carbonate (DEC) or Dimethyl Carbonate (DMC) (5-10 equiv, acts as solvent/reagent)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5-10 mol%) OR
(0.5 equiv).
Protocol:
-
Mix: Combine amino alcohol, Carbonate (excess), and catalyst in a pressure tube or round-bottom flask.
-
Reaction: Heat to 80-120°C .
-
Note: If using DMC/DEC as solvent, reflux is required. Distillation of the alcohol byproduct (methanol/ethanol) drives the equilibrium forward (Le Chatelier’s principle).
-
-
Monitoring: This reaction is slower (12-24 hours).
-
Workup: Evaporate the excess carbonate solvent. The residue is often pure enough for recrystallization.
Decision Matrix: Selecting the Right Reagent
Figure 2: Decision tree for selecting the optimal carbonylation reagent.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Oligomers | Concentration too high. | Dilute reaction to 0.01 - 0.05 M. Add reagent slowly (simulated high dilution). |
| Intermediate Stalls | Increase temperature (Reflux). Add stronger base (NaH) for CDI method. Add DMAP.[3] | |
| Epimerization | Stereocenter scrambling. | Avoid excessive heat with strong bases. Switch to Method A (Triphosgene) at 0°C. |
| Hydrolysis | Wet solvent/reagents. | Re-dry solvents. Ensure Triphosgene is not decomposed (should be white crystals, not yellow). |
References
-
Tundo, P., Musolino, M., & Aricò, F. (2019).[4] Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 300.[4] [Link]
-
Ayala, C. E., et al. (2012).[5] Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation.[2][3] Organic Letters, 14(14), 3676–3679.[5] [Link]
-
de Figueiredo, R. M., Fröhlich, R., & Christmann, M. (2006).[6] N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles.[6] The Journal of Organic Chemistry, 71(11), 4147–4154. [Link]
-
Mancuso, R., et al. (2025).[7] Catalytic oxidative carbonylation of amino moieties to ureas, oxamides, 2-oxazolidinones, and benzoxazolones.[8][9] University of Parma Research Repository. [Link][8]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Triphosgene–Amine Base Promoted Chlorination of Unactivated Aliphatic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dialkyl Carbonates in the Green Synthesis of Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chlorination of Aliphatic Primary Alcohols via Triphosgene-Triethylamine Activation [organic-chemistry.org]
- 6. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. air.unipr.it [air.unipr.it]
- 9. Catalytic Oxidative Carbonylation of Amino Moieties to Ureas, Oxamides, 2-Oxazolidinones, and Benzoxazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of [1,3]Oxazin-6-one Cyclization
Ticket ID: OX-6-OPT-001 Status: Open Assigned Scientist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
The [1,3]oxazin-6-one scaffold (specifically the 4H-1,3-oxazin-6-one) is a critical intermediate in drug discovery, primarily serving as a diene in inverse electron-demand Diels–Alder reactions to generate substituted pyridines. However, the cyclization of
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic barriers limiting your yield.
Module 1: Reaction Setup & Reagent Selection
Diagnostics: Why is the reaction not initiating or stalling?
The most common route is the cyclodehydration of
Comparative Reagent Analysis
| Reagent | Mechanism Type | Pros | Cons | Recommended Use |
| Acetic Anhydride ( | Thermal/Chemical Dehydration | Cheap; Scalable; Solvent-free potential. | Harsh (reflux often required); Difficult to remove traces; Can cause racemization. | Robust, achiral substrates. |
| EDC / DCC | Steglich-type Activation | Mild temperature; Neutral pH. | Urea byproducts (DCC) are hard to remove; "Dead" acyl-urea formation. | Sensitive substrates; Small scale. |
| T3P (Propylphosphonic Anhydride) | Activated Phosphonate | High Yield ; Water-soluble byproducts; Low epimerization. | Cost; Requires base (TEA/DIPEA). | Gold Standard for difficult cyclizations. |
| Cyanuric Chloride | Imidoyl Chloride Activation | Very fast; Mild. | Stoichiometric waste; Moisture sensitive. | Kinetic control required. |
The "Green" Optimization: T3P Protocol
Recent process chemistry data suggests T3P is superior to carbodiimides for this specific ring closure due to its ability to drive the equilibrium by sequestering water without forming insoluble ureas.
Key Mechanistic Insight:
Unlike
Figure 1: Activation pathway using Propylphosphonic Anhydride (T3P).
Module 2: Troubleshooting & Optimization
Diagnostics: The reaction worked, but the yield is low.
Issue 1: The "Silica Trap" (Purification Loss)
Symptom: TLC shows a clean spot for the product, but after column chromatography, the mass recovery is <40%, and the NMR shows ring-opened hydrolysis products.
Root Cause: [1,3]Oxazin-6-ones are cyclic mixed anhydrides/imidates. The acidity of standard silica gel (
Corrective Action:
-
Avoid Silica if possible: Recrystallization is the preferred method. Common successful solvents include glacial acetic acid (for stable aryl derivatives) or isopropyl alcohol .
-
Deactivation: If chromatography is necessary, pretreat silica gel with 2-3% Triethylamine (TEA) in hexanes to neutralize acidic sites.
-
Alternative Stationary Phase: Use Neutral Alumina (Brockmann Grade III).
Issue 2: Oligomerization
Symptom: Gummy crude material; NMR shows broad peaks; baseline streaking on TLC. Root Cause: Intermolecular attack. The amine of one uncyclized molecule attacks the activated carbonyl of another. Corrective Action:
-
High Dilution: Run the reaction at 0.05 M to 0.1 M .
-
Reverse Addition: Add the activating agent (e.g., acid chloride or T3P) slowly to the substrate solution to keep the concentration of the activated species low relative to the cyclization rate.
Troubleshooting Decision Tree
Figure 2: Step-by-step diagnostic workflow for yield loss.
Module 3: Optimized Standard Operating Procedure (SOP)
Protocol: T3P-Mediated Cyclization
Scope: Synthesis of 2-substituted-4H-1,3-oxazin-6-ones.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Dissolution: Dissolve
-acyl- -amino acid (1.0 equiv) in anhydrous Ethyl Acetate or Dichloromethane (0.1 M concentration).-
Note: Ethyl acetate is preferred for T3P reactions.
-
-
Base Addition: Add Pyridine or DIPEA (3.0 equiv). Cool to 0°C.
-
Activation: Dropwise add T3P (50% w/w in EtOAc, 1.5 equiv).
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.
-
Workup (Crucial):
-
Wash with water (
) and brine ( ). -
Do NOT wash with dilute acid (HCl) or strong base (NaOH), as this will open the ring.
-
Dry over
, filter, and concentrate.[4]
-
-
Purification: Recrystallize from Hexane/EtOAc or Isopropyl Alcohol.
FAQ: Frequently Asked Questions
Q: Can I use ethanol or methanol as a solvent? A: Absolutely not. [1,3]Oxazin-6-ones react with nucleophiles. Alcohols will attack the C-6 carbonyl (or C-2 position depending on substitution), opening the ring to form the corresponding ester. Use non-nucleophilic solvents like DCM, THF, or EtOAc.
Q: My product turns into a solid that is insoluble in everything. What happened? A: You likely formed a polymer. This happens if the concentration is too high. Repeat the experiment at high dilution (0.01 M) or add the substrate slowly to the dehydrating agent.
Q: I see the product on TLC, but it disappears after leaving it in the flask overnight. A: These compounds are moisture sensitive. If your flask wasn't sealed perfectly under argon, atmospheric moisture hydrolyzed it. Store the final product in a desiccator or glovebox, preferably at -20°C.
Q: Is the 6-one isomer the same as the 4-one?
A: No. The 6-one (derived from
References
-
T3P Application: Kiss, A. et al. "Synthesis of Naphthoxazinones in a One-Pot Two-Step Manner by the Application of Propylphosphonic Anhydride (T3P®)." Molecules, 2020, 25(12), 2788. Link
-
Silica Catalysis (Cautionary/Alternative): Gallo, R. et al. "Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis." Frontiers in Chemistry, 2019, 7,[5] 60. Link
-
Radical Cascade Route: Voronin, V. et al. "Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines."[6][7] Organic Chemistry Frontiers, 2018. Link
-
General Stability: Pihlaja, K. et al. "Qualitative analysis of the stability of the oxazine ring... with proton NMR." Journal of Pharmaceutical Sciences, 1992, 81(7), 692-697. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 6. Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines or whether free radicals can open the azirine ring? - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Preventing hydrolysis of the oxazinone ring during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Oxazinone Ring During Workup
Welcome to the Technical Support Center. This guide, developed by Senior Application Scientists, provides in-depth troubleshooting advice and detailed protocols to address the critical challenge of preventing oxazinone ring hydrolysis during experimental workup. Oxazinone-containing compounds are pivotal in medicinal chemistry, but their inherent instability in aqueous acidic or basic conditions can lead to significant yield loss and purification challenges.[1][2][3] This resource offers practical, field-proven strategies to maintain the integrity of your target molecules.
Troubleshooting & FAQs: Rapidly Diagnose and Solve Hydrolysis Issues
This section is designed to help you quickly identify the potential causes of oxazinone ring degradation and find actionable solutions.
Q1: I'm observing a lower-than-expected yield and my analytical data (TLC, LC-MS, NMR) shows a new, more polar species. Could this be hydrolysis of the oxazinone ring?
A1: Yes, this is a classic sign of oxazinone ring hydrolysis. The ring-opening process typically results in the formation of a carboxylic acid and an amino alcohol, which are significantly more polar than the parent oxazinone.[4][5] You can often confirm this by comparing the analytical data of your crude product with your starting materials.
Q2: What are the primary factors that trigger oxazinone hydrolysis during workup?
A2: The stability of the oxazinone ring is highly sensitive to pH and temperature. The primary triggers for hydrolysis during workup are:
-
Exposure to acidic or basic aqueous solutions: Both acid and base can catalyze the ring-opening reaction.[4][6]
-
Elevated temperatures: Higher temperatures accelerate the rate of hydrolysis.
-
Prolonged contact time with aqueous phases: The longer your compound is in contact with water, especially under non-neutral pH, the greater the extent of hydrolysis.[7]
Q3: My reaction requires an acidic or basic quench. How can I minimize hydrolysis?
A3: This is a common challenge. The key is to neutralize the reaction mixture carefully and efficiently while keeping the temperature low.
-
Use of Buffers: Instead of strong acids or bases, consider quenching with a buffered solution to maintain a pH range where the oxazinone is more stable (typically near neutral).[8][9][10][11][12]
-
Low Temperature Quench: Perform the quench at 0 °C or below to significantly slow the kinetics of the hydrolysis reaction.[13]
-
Rapid Extraction: Immediately follow the quench with extraction into an organic solvent to minimize the time the oxazinone is in the aqueous phase.
Q4: Are certain oxazinone structures more susceptible to hydrolysis than others?
A4: Absolutely. The electronic and steric properties of substituents on the oxazinone ring play a crucial role in its stability.
-
Electronic Effects: Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[5][14]
-
Steric Hindrance: Bulky groups near the reactive sites can shield the ring from attack, thereby increasing its stability.[7]
Q5: Can I avoid an aqueous workup altogether?
A5: In some cases, a non-aqueous workup is a viable and highly effective strategy.[15] This involves techniques like:
-
Direct Filtration: If your byproducts are insoluble solids, you may be able to remove them by simple filtration.
-
Silica Gel Plug Filtration: For removing polar impurities, filtering the reaction mixture through a short plug of silica gel can be effective.
-
Azeotropic Removal of Volatile Impurities: Co-evaporation with a suitable solvent can remove volatile byproducts.[16][17]
Key Mechanisms: Understanding the "Why" Behind the Protocols
The oxazinone ring is a cyclic ester and amide (a lactam). Like other esters and amides, it is susceptible to hydrolysis, a reaction that cleaves the ring. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the oxazinone is protonated, which activates the carbonyl group toward nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification)
Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is often faster and, for esters, effectively irreversible.
The rate of hydrolysis is dependent on several factors, including the specific structure of the oxazinone, the pH of the solution, the temperature, and the solvent system.[5][6][14]
Detailed Protocols for Preventing Hydrolysis
Here are step-by-step methodologies for common workup scenarios involving sensitive oxazinone rings.
Protocol 1: Buffered Aqueous Workup at Low Temperature
This is the most common and generally applicable method for preventing hydrolysis.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the flask to 0 °C in an ice-water bath.[18]
-
Prepare a Cold Buffered Wash: Prepare a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH ≈ 7) and cool it to 0 °C.[8][12]
-
Quench the Reaction: Slowly add the cold buffered solution to the reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer to ensure it remains near neutral.
-
Extract Promptly: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) without delay.[19]
-
Wash with Cold Brine: Wash the organic layer with cold, saturated aqueous NaCl (brine) to remove residual water.[17][20]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure at a low temperature.[20]
Protocol 2: Non-Aqueous Workup
This method is ideal for situations where the impurities can be removed without introducing water.
-
Concentrate the Reaction Mixture: Remove the reaction solvent under reduced pressure.
-
Trituration: Add a solvent in which your product is soluble but the impurities are not. Stir the mixture to dissolve the product, then filter to remove the solid impurities.
-
Silica Gel Filtration: Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short column (plug) of silica gel, eluting with a slightly more polar solvent to recover your product while retaining the polar impurities on the silica.
Data Summary: Choosing the Right Workup Strategy
| Workup Parameter | Standard Procedure | Optimized for Oxazinone Stability | Rationale for Optimization |
| Quenching Agent | Water, dilute HCl, or NaOH | Cold, buffered solution (e.g., sat. NaHCO₃, phosphate buffer) | Maintains a near-neutral pH to minimize acid/base catalysis of hydrolysis.[8][11] |
| Temperature | Room Temperature | 0 °C or below | Slows the rate of all chemical reactions, including hydrolysis.[13] |
| Aqueous Phase Contact Time | Can be prolonged | Minimized; rapid extraction | Reduces the opportunity for the hydrolysis reaction to occur.[7] |
| Washing Solutions | Room temperature water/brine | Ice-cold water/brine | Maintains a low temperature throughout the workup process.[18] |
| Drying Agent | Standard use | Thorough drying with Na₂SO₄ or MgSO₄ | Removes all traces of water, which is a key reactant in hydrolysis.[20] |
Visualizing the Decision Process
The following diagram illustrates the decision-making process for selecting an appropriate workup strategy to prevent oxazinone ring hydrolysis.
Caption: Decision tree for selecting an oxazinone-compatible workup.
References
-
Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one. Journal of the Chemical Society, Perkin Transactions 2. ([Link])
-
Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. PubMed. ([Link])
-
Chemoselective deprotection and functional group interconversion of ring-fused 2N,3O-oxazolidinones of N-acetyl-D-glucosamine. ResearchGate. ([Link])
-
Role of Buffers in Liquid Chromatography. Phenomenex. ([Link])
-
Uses of Buffer Solutions. The Chemistry Blog. ([Link])
-
Protecting groups. Journal of the Chemical Society, Perkin Transactions 1. ([Link])
-
About Workup. University of Rochester Department of Chemistry. ([Link])
-
The Vital Role of pH Buffer Solution in Chemical Reactions. Westlab. ([Link])
-
New Experimental Techniques for Organic Synthesis. Mettler Toledo. ([Link])
-
Organic Syntheses Procedure. Organic Syntheses. ([Link])
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. ([Link])
-
4.7: Reaction Work-Ups. Chemistry LibreTexts. ([Link])
-
Solutions for low temperature synthesis. Interchim – Blog. ([Link])
-
An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. SCIRP. ([Link])
-
Beyond Water: Unpacking the Nuances of Non-Aqueous Titration. Oreate AI Blog. ([Link])
-
Protecting Groups. Organic Chemistry Portal. ([Link])
-
Oxazolidinones as versatile scaffolds in medicinal chemistry. PMC. ([Link])
-
MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. ([Link])
-
Organic Syntheses Procedure. Organic Syntheses. ([Link])
-
Reaction Work-Up I. MIT Digital Lab Techniques Manual. ([Link])
-
Protecting Groups in Organic Synthesis-1. UT Southwestern. ([Link])
-
Oxazine – Knowledge and References. Taylor & Francis. ([Link])
-
Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. ([Link])
-
Hydrolytic Stability of Hydrazones and Oximes. PMC. ([Link])
-
Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. Tetrahedron. ([Link])
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. ([Link])
-
How To: Remove Residual Water. University of Rochester Department of Chemistry. ([Link])
-
Medicinal chemistry of oxazines as promising agents in drug discovery. Cihan University-Erbil Repository. ([Link])
-
Application of 1,4-Oxazinone Precursors to the Construction of Pyridine Derivatives by Tandem Intermolecular Cycloaddition/Cycloreversion. PMC. ([Link])
-
Tuning the pH of Activation of Fluorinated Hydrazone-Based Switches—A Pathway to Versatile 19F Magnetic Resonance Imaging Contrast Agents. PMC. ([Link])
-
Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. MDPI. ([Link])
-
Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors. PMC. ([Link])
-
The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan. PMC. ([Link])
-
Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone. Beilstein Journals. ([Link])
-
Dynamics and Entropy of Cyclohexane Rings Control pH-Responsive Reactivity. ACS Publications. ([Link])
Sources
- 1. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.cihanuniversity.edu.iq [eprints.cihanuniversity.edu.iq]
- 3. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance | MDPI [mdpi.com]
- 4. Kinetics and mechanisms of hydrolysis of cyclic sulphinamidates. Part 1. Ring opening of 3-phenylperhydro-1,2,3-oxathiazin-2-one - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. goldbio.com [goldbio.com]
- 11. westlab.com.au [westlab.com.au]
- 12. labproinc.com [labproinc.com]
- 13. mt.com [mt.com]
- 14. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Beyond Water: Unpacking the Nuances of Non-Aqueous Titration - Oreate AI Blog [oreateai.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. How To [chem.rochester.edu]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. Workup [chem.rochester.edu]
- 20. chem.libretexts.org [chem.libretexts.org]
Purification methods for polar bicyclic oxazinone derivatives
Welcome to the Technical Support Center for the purification of polar bicyclic oxazinone derivatives. This hub is designed for researchers, analytical chemists, and drug development professionals who encounter challenges when isolating these highly polar, structurally sensitive heterocycles.
Bicyclic oxazinones are critical intermediates in the synthesis of bioactive molecules, polycyclic pyridones, and degradable polymers[1][2]. However, their inherent polarity and susceptibility to ring-opening under harsh conditions make standard purification techniques (like normal-phase silica chromatography) prone to failure[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, high-purity recovery.
Part 1: Knowledge Base & Mechanistic Insights
The Dual Challenge: Polarity and Ring-Opening Lability
Bicyclic oxazinones present a unique purification challenge due to two competing physicochemical properties:
-
High Dipole Moment & Hydrogen Bonding: The oxazinone core interacts strongly with unendcapped silanol groups on traditional normal-phase silica, leading to severe peak tailing, streaking, and irreversible adsorption[3].
-
Chemical Instability (Ring-Opening): The oxazinone ring is highly susceptible to hydrolytic ring-opening. As reported in polymer and heterocycle synthesis, the 1,3-oxazin-4-one motif is both acid- and base-labile[1]. Furthermore, exposure to certain nucleophiles or unbuffered aqueous conditions (especially at pH < 4 or pH > 7.5) can trigger premature ring-opening transformations[2].
To successfully purify these compounds, the chromatographic environment must be strictly controlled to prevent degradation while providing sufficient retention for polar resolution.
Decision matrix for selecting the optimal purification strategy for oxazinones.
Part 2: Step-by-Step Methodologies
When dealing with highly polar oxazinones that streak on silica but fail to retain on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard.
Protocol: Self-Validating HILIC Purification Workflow
This protocol is designed as a "self-validating system." By incorporating pre- and post-run stability checks, you can definitively prove whether yield losses are due to column adsorption or on-column chemical degradation.
Self-validating HILIC workflow ensuring chemical integrity during purification.
Step 1: Sample Preparation (Critical) Causality: In HILIC, water is the strong elution solvent. If your sample is dissolved in a highly aqueous diluent, it will cause peak breakthrough (elution in the void volume).
-
Dissolve the crude bicyclic oxazinone in a minimum volume of 75-80% Acetonitrile (ACN) / 20-25% Water.
-
If solubility is poor, use up to 10% DMSO or DMF, but keep ACN > 75%.
Step 2: Pre-Run Stability Validation
-
Inject a 1 µL aliquot into an analytical LC-MS using the exact buffer system planned for the prep run.
-
Verify the presence of the intact parent mass
and check for the mass corresponding to the ring-opened product (typically ).
Step 3: Column Selection & Equilibration
-
Column: Use an Amide or Diol-bonded stationary phase (e.g., Waters XBridge Amide). These phases provide excellent hydrogen bonding without the strong electrostatic interactions of bare silica.
-
Buffer: Equilibrate with 95% Mobile Phase B (ACN) and 5% Mobile Phase A (10 mM Ammonium Acetate, adjusted to pH 5.8 with acetic acid). Causality: Ammonium acetate is volatile (crucial for post-run lyophilization) and buffers effectively at pH 5.8, which is the "sweet spot" to prevent both acid-catalyzed and base-catalyzed ring-opening of the oxazinone core[1][2].
Step 4: Gradient Elution
-
Run a shallow gradient from 95% B to 60% B over 15-20 column volumes.
-
Maintain a column temperature of 25°C to 30°C. Do not exceed 30°C, as thermal stress exacerbates hydrolysis in aqueous environments.
Step 5 & 6: Fraction Analysis and Recovery
-
Immediately analyze fractions via LC-MS.
-
Pool pure fractions and flash-freeze in liquid nitrogen, followed by lyophilization. Causality: Leaving the purified oxazinone in an aqueous buffer at room temperature for prolonged periods will induce slow hydrolysis. Lyophilization removes the water and volatile buffer simultaneously.
Part 3: Quantitative Data & Selection Guides
Use the following tables to select the appropriate parameters based on the specific derivative you are working with.
Table 1: Stationary Phase Selection Guide
| Chromatography Mode | Stationary Phase | Best For... | Limitations |
| Normal Phase | Bare Silica | Non-polar precursors (e.g., protected intermediates). | Severe streaking for polar oxazinones; acidic silanols may cause degradation. |
| RP-HPLC | AQ-C18 / Polar-Embedded | Moderately polar derivatives; resolving diastereomers. | Highly polar oxazinones will elute in the void volume. |
| HILIC | Amide / Diol | Highly polar, water-soluble bicyclic oxazinones. | Requires high organic solubility for sample injection. |
| Prep SFC | 2-Ethylpyridine / Diol | Chiral resolution; water-sensitive oxazinones[4]. | Requires specialized high-pressure CO2 equipment. |
Table 2: Buffer Compatibility for Oxazinone Stability
| Buffer System | pH Range | Volatility | Suitability for Oxazinones |
| 0.1% TFA | ~2.0 | High | Poor: Strong acid catalyzes ring-opening[1]. |
| 10 mM Ammonium Formate | 3.8 - 4.8 | High | Moderate: Acceptable if compound is mildly acid-stable. |
| 10 mM Ammonium Acetate | 4.8 - 5.8 | High | Excellent: Neutral enough to preserve the oxazinone ring[2]. |
| 0.1% Ammonium Hydroxide | ~10.0 | High | Poor: Base-catalyzed degradation is highly likely[1]. |
Part 4: Troubleshooting FAQs
Q: I injected a pure standard of my bicyclic oxazinone, but I am seeing two distinct peaks in the chromatogram. What is happening? A: This is a classic symptom of on-column degradation. The oxazinone ring is likely undergoing hydrolysis during the run. The first peak is usually the ring-opened amino-acid/hydroxy-acid derivative (which is more polar and elutes differently), and the second is the intact parent. Fix: Switch your mobile phase modifier. If you are using 0.1% Formic Acid or TFA, switch to a milder 10 mM Ammonium Acetate buffer (pH 5.8). If the compound is fundamentally unstable in water, transition to Preparative SFC (Supercritical Fluid Chromatography) using anhydrous CO2 and Methanol.
Q: My compound streaks badly on normal-phase TLC and flash chromatography, resulting in terrible recovery. How can I scale up purification without using expensive Prep-HPLC? A: Bicyclic oxazinones strongly hydrogen-bond with bare silica. To perform scalable flash chromatography, switch to neutral alumina or amine-functionalized silica (NH2-silica) . Alternatively, you can use a highly polar solvent system on standard silica, such as Dichloromethane/Methanol (90:10) with 1% Triethylamine (TEA) added to deactivate the acidic silanols. Note: Ensure your specific oxazinone is stable to TEA before attempting this.
Q: I am using HILIC, but my compound is eluting in the void volume (t0). Why isn't it retaining? A: In HILIC, retention is driven by partitioning into a water-enriched layer on the stationary phase. If your sample injection solvent contains too much water (e.g., >30% water), it disrupts this layer and pulls the compound through the column immediately. Ensure your sample is dissolved in at least 75% Acetonitrile. If the compound won't dissolve in ACN, use a small volume of DMSO, but keep the injection volume as small as possible (e.g., <1% of the column volume).
Q: Can I use crystallization instead of chromatography for final polishing? A: Yes. Many bicyclic oxazinones crystallize well from binary solvent systems. A highly effective and self-validating approach is to dissolve the crude material in a minimal amount of warm ethyl acetate or dichloromethane, and slowly triturate with diethyl ether or hexanes until cloudiness appears[5][6]. Allow it to cool slowly to room temperature. This avoids the aqueous conditions of RP-HPLC entirely.
References
- Source: nih.
- Source: acs.
- US9206271B2 - Fully backbone degradable and functionalizable polymers derived from the ring-opening metathesis polymerization (ROMP)
- Source: mdpi.
- Source: nih.
- Source: acs.
Sources
- 1. US9206271B2 - Fully backbone degradable and functionalizable polymers derived from the ring-opening metathesis polymerization (ROMP) - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 2‑Azaanthraquinones from 1,4-Oxazinone Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemoselective, Post-Polymerization Modification of Bioactive, Degradable Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting ring opening of 1,3-oxazin-6-ones under basic conditions
Welcome to the Technical Support Center for heterocyclic transformations. This guide is specifically designed for researchers, application scientists, and drug development professionals dealing with the base-catalyzed ring opening of 1,3-oxazin-6-ones.
1,3-Oxazin-6-ones are highly versatile heterocyclic scaffolds that, under basic or nucleophilic conditions, undergo ring opening to yield acyclic derivatives such as malonamic acid esters. Understanding the causality behind these mechanisms is critical for optimizing yields and preventing unwanted degradation[1].
Mechanistic Pathway Overview
The ring opening of 1,3-oxazin-6-ones under basic conditions is driven by nucleophilic attack. Because the C6 position acts as a lactone-like carbonyl, hard nucleophiles (such as alkoxides or hydroxides) preferentially attack this site. This forms a tetrahedral intermediate, which subsequently collapses, leading to the cleavage of the O1–C6 bond and the formation of an acyclic N-acyl or malonamic acid derivative.
Base-catalyzed ring opening of 1,3-oxazin-6-ones via C6 nucleophilic attack.
Troubleshooting Guides & FAQs
Q1: Why is my 1,3-oxazin-6-one ring opening incomplete even after prolonged reflux in alcohol? Causality: The primary cause is steric hindrance at the C5 position. The transition state requires the nucleophile to approach the C6 carbonyl at a specific trajectory (Bürgi-Dunitz angle). Bulky substituents (e.g., phenyl rings) at C5 physically shield the C6 carbonyl, increasing the activation energy required to form the tetrahedral intermediate. For example, bis(4-hydroxy-6H-1,3-oxazin-6-ones) with phenyl substituents show reduced alcoholysis yields compared to their methyl-substituted counterparts (1)[1]. Solution: Introduce a stronger base (e.g., catalytic sodium ethoxide instead of pure ethanol) to generate a more reactive nucleophile, or increase the reaction temperature using a sealed pressure tube.
Q2: I am observing unexpected decarboxylation and degradation instead of the desired malonamic acid derivative. What is causing this? Causality: Over-hydrolysis. When strong aqueous bases (like NaOH or KOH) are used at elevated temperatures, the initial ring-opened product (a malonamic acid) can undergo further hydrolysis of the amide bond. This forms a malonic acid derivative, which rapidly decarboxylates under thermal stress. Solution: Use anhydrous conditions (e.g., absolute ethanol with alkoxide) if an ester is desired. If the free acid is required, perform the aqueous hydrolysis at strictly controlled room temperature and monitor the pH to prevent over-cleavage.
Q3: How do I validate that the ring has successfully opened without waiting for full structural elucidation?
Causality: The transformation from a conjugated cyclic 1,3-oxazin-6-one to an acyclic ester/amide significantly alters the electronic environment of the molecule, which is immediately observable via NMR and physical state changes[2].
Solution: Use
Workflow & Data Presentation
Troubleshooting Workflow
Troubleshooting workflow for optimizing basic ring opening of 1,3-oxazin-6-ones.
Quantitative Data: Substituent Effects on Alcoholysis Yields
The table below summarizes the empirical data regarding the impact of C5 substituents on the yield of malonamic acid esters during basic alcoholysis[1].
| Substrate | C5 Substituent | Reagent / Base | Time (h) | Temp (°C) | Yield (%) | Causality / Observation |
| Bis(1,3-oxazin-6-one) A | Methyl | Absolute EtOH | 5 | 78 (Reflux) | 93% | Minimal steric hindrance allows efficient nucleophilic attack at C6. |
| Bis(1,3-oxazin-6-one) B | Phenyl | Absolute EtOH | 5 | 78 (Reflux) | 89% | Steric bulk of the phenyl group slightly impedes tetrahedral intermediate formation. |
| 1,3-oxazin-6-one C | Hydrogen | EtOH / NaOEt | 2 | 25 (RT) | >95% | Highly reactive unhindered C6 carbonyl; strong nucleophile accelerates reaction. |
| 1,3-oxazin-6-one D | Phenyl | H | 12 | 100 | <40% | Aqueous strong base at high temp leads to over-hydrolysis and degradation. |
Self-Validating Experimental Protocol
Protocol: Base-Mediated Alcoholysis of 1,3-Oxazin-6-ones to Malonamic Acid Esters
This protocol is designed as a self-validating system. At each step, specific observable changes confirm the success of the operation, preventing downstream failures.
Step 1: Preparation & Suspension
-
Action: Suspend 1.0 mmol of the 1,3-oxazin-6-one derivative in 15 mL of absolute ethanol in a round-bottom flask.
-
Validation Check: The starting material should be visibly insoluble or poorly soluble in cold ethanol, forming a cloudy suspension.
Step 2: Base Addition & Activation
-
Action: Add 0.1 mmol of sodium ethoxide (NaOEt) as a catalytic nucleophile.
-
Causality: NaOEt is a harder, more reactive nucleophile than neutral ethanol, significantly lowering the activation energy for C6 attack.
Step 3: Reflux & Monitoring
-
Action: Heat the mixture to reflux (78°C) under an inert atmosphere. Monitor via TLC (Hexane:EtOAc 7:3) every hour.
-
Validation Check: As the reaction proceeds, the cloudy suspension will gradually transition into a clear, homogeneous solution. This physical change confirms the cyclic, rigid starting material is converting into the more flexible, soluble acyclic ester. TLC should show the disappearance of the UV-active starting material spot and the appearance of a more polar product spot.
Step 4: Quenching
-
Action: Once TLC indicates complete consumption (approx. 5 hours), cool the reaction to room temperature. Neutralize the catalyst by adding a few drops of 1M HCl until the pH is ~7.
-
Validation Check: Neutralization may cause slight precipitation or cloudiness as the neutral malonamic acid ester forms.
Step 5: Isolation & Verification
-
Action: Concentrate the solvent in vacuo. Recrystallize the crude residue from an ethanol/water mixture.
-
Validation Check: Perform a quick
H NMR. The appearance of a triplet at ~1.2 ppm and a quartet at ~4.1 ppm confirms the successful incorporation of the ethyl ester group, validating the ring opening.
References
-
Title: Synthesis and Biological Activity Evaluation In Silico of Bis(4-Hydroxy-6H-1,3-Oxazin-6-One) Derivatives and the Products of Their Alcoholysis Source: MDPI URL: [Link]
-
Title: 1,3-Oxazin-6-one Derivatives and Bohemamine-Type Pyrrolizidine Alkaloids from a Marine-Derived Streptomyces spinoverrucosus Source: Journal of Natural Products - ACS Publications URL: [Link]
-
Title: Palladium Catalyzed Ring Expansion Reaction of Isoxazolones with Isocyanides: Synthesis of 1,3‐Oxazin‐6‐One Derivatives Source: ResearchGate URL: [Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in N-Substitution of Pyrazino-Oxazinones
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot and optimize the N-substitution of pyrazino-oxazinone scaffolds.
Pyrazino-oxazinones (such as pyrazino[2,3-d][1,3]oxazin-4-ones) are highly privileged heterocyclic scaffolds in modern drug discovery. Most notably, they form the core enzyme-binding moiety of BWC0977 , a Novel Bacterial Topoisomerase Inhibitor (NBTI) currently in Phase 1 clinical trials for treating multidrug-resistant Gram-negative and Gram-positive pathogens[1]. However, functionalizing the nitrogen atom of these heterocycles often presents a severe synthetic bottleneck due to steric hindrance from adjacent ring substituents, leading to poor yields, competing O-alkylation, or unwanted ring-opening degradation.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome these barriers.
Troubleshooting FAQs: Mechanistic Insights
Q1: Why does N-alkylation of my hindered pyrazino-oxazinone yield mostly unreacted starting material or O-alkylated byproducts? A: This is a classic competition between thermodynamics and kinetics dictated by Pearson’s Hard and Soft Acids and Bases (HSAB) theory. The oxygen atom of the oxazinone carbonyl is sterically highly accessible and acts as a "hard" nucleophile. The ring nitrogen, while thermodynamically favored for substitution, is often shielded by adjacent bulky groups (e.g., isopropyl or aryl groups at C-3/C-5). When using traditional bases like NaOH or K₂CO₃, the potassium or sodium counterions form a "tight ion pair" with the nitrogen anion, further increasing the steric bulk of the nucleophilic complex and driving the reaction toward the more accessible oxygen atom (O-alkylation) or stalling the reaction entirely.
Q2: How can I force the N-alkylation without causing ring-opening or degradation? A: The most reliable method is to exploit the "Cesium Effect" [2]. By switching your base to Cesium Carbonate (Cs₂CO₃) or Cesium Hydroxide (CsOH) in a polar aprotic solvent like anhydrous DMF or DMSO, you fundamentally alter the transition state. Cesium has a massive ionic radius and low charge density. In DMF, the Cs⁺ ion is weakly solvated and dissociates readily from the heterocycle, leaving behind a highly reactive, "naked" nitrogen anion[3]. This naked anion is significantly more nucleophilic and small enough to penetrate the steric shield of the pyrazino-oxazinone core, driving highly chemoselective N-alkylation while suppressing over-alkylation.
Q3: What if the Cesium Effect in DMF is still too slow, and heating causes the oxazinone ring to degrade? A: If thermal degradation occurs before the steric barrier is overcome, you must optimize the electrophile and the energy delivery method:
-
Leaving Group Optimization: Switch from alkyl chlorides/bromides to alkyl triflates (OTf) or iodides. Triflates lower the activation energy (
) of the transition state, allowing the reaction to proceed at room temperature before ring-opening can occur. -
Microwave Irradiation: If using less reactive electrophiles, microwave (MW) heating in a green polar aprotic solvent like Propylene Carbonate (PC) can rapidly overcome the steric activation barrier in minutes rather than hours, minimizing the residence time of sensitive intermediates[4].
-
Non-Nucleophilic Phosphazene Bases: For extreme steric bulk, use BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) with LiCl. BEMP is exceptionally basic but non-nucleophilic, preventing base-mediated ring hydrolysis[5].
Mechanistic & Troubleshooting Workflows
Mechanistic pathway demonstrating how the Cesium Effect overcomes steric hindrance in N-alkylation.
Troubleshooting logic tree for resolving common failures in pyrazino-oxazinone N-substitution.
Data Presentation: Optimization of Reaction Conditions
The following table synthesizes quantitative optimization data for the N-alkylation of a sterically hindered pyrazino-oxazinone model, demonstrating the causality of base and solvent selection on regioselectivity and yield[2][6].
| Base (1.5 eq) | Solvent | Temp (°C) | Time (h) | Conversion (%) | Ratio (N-Alkyl : O-Alkyl) | Isolated N-Alkyl Yield (%) |
| K₂CO₃ | Acetone | 60 | 24 | 45 | 1 : 4 | 8 |
| NaH | THF | 0 to 25 | 12 | 85 | 1 : 2 | 26 |
| DBU | CH₃CN | 25 | 24 | 60 | 2 : 1 | 38 |
| Cs₂CO₃ | DMF | 25 | 4 | >95 | >99 : 1 | 92 |
| CsOH·H₂O | DMSO | 25 | 2 | >95 | >99 : 1 | 89 |
Note: The use of Cs₂CO₃ in DMF at room temperature provides a self-validating system where the naked anion exclusively attacks via the nitrogen atom, preventing thermal degradation.
Experimental Protocols
Protocol A: Cesium-Promoted Chemoselective Mono-N-Alkylation
Purpose: Standard protocol for overcoming moderate to high steric hindrance without thermal degradation.
Materials:
-
Pyrazino-oxazinone substrate (1.0 equiv)
-
Alkyl halide or triflate (1.1 equiv)
-
Anhydrous Cs₂CO₃ (1.5 equiv)
-
Activated 4 Å molecular sieves (powdered)
-
Anhydrous DMF (0.2 M relative to substrate)
Step-by-Step Methodology:
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with inert gas (N₂ or Argon).
-
Base Activation: Add the pyrazino-oxazinone (1.0 equiv), anhydrous Cs₂CO₃ (1.5 equiv), and 4 Å molecular sieves (approx. 100 mg/mmol) to the flask.
-
Solvation: Inject anhydrous DMF to achieve a 0.2 M concentration. Stir the suspension vigorously at room temperature for 30 minutes. Scientific rationale: This pre-stirring step is critical to deprotonate the heterocycle and establish the "naked" cesium-anion complex[6].
-
Electrophile Addition: Add the alkyl halide (1.1 equiv) dropwise via syringe. If using an alkyl triflate, perform this step at 0 °C to prevent exothermic degradation.
-
Reaction Monitoring: Stir at room temperature. Monitor via LC-MS or TLC until the starting material is consumed (typically 2–6 hours).
-
Workup: Filter the mixture through a short pad of Celite to remove the molecular sieves and inorganic salts. Dilute the filtrate with Ethyl Acetate and wash extensively with 5% aqueous LiCl solution (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Protocol B: Microwave-Assisted N-Alkylation in Propylene Carbonate (Green Protocol)
Purpose: For extreme steric hindrance where room-temperature reactions stall, utilizing a sustainable solvent[4].
Materials:
-
Pyrazino-oxazinone substrate (1.0 equiv)
-
Alkyl halide (2.0 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Anhydrous Propylene Carbonate (PC)
Step-by-Step Methodology:
-
Setup: In a microwave-safe vial equipped with a magnetic stir bar, combine the pyrazino-oxazinone (1.0 equiv), Na₂CO₃ (2.0 equiv), and the alkyl halide (2.0 equiv).
-
Solvent Addition: Add anhydrous Propylene Carbonate (1.5 mL per mmol of substrate). Seal the vial with a crimp cap.
-
Irradiation: Place the vial in a dedicated chemical microwave reactor. Irradiate at 120 °C for 15–30 minutes. Scientific rationale: Microwave irradiation provides rapid, localized superheating that overcomes the high activation energy of sterically hindered
pathways without providing enough residence time for the oxazinone ring to hydrolyze. -
Workup: Cool the vial rapidly with compressed air. Dilute the mixture with water to precipitate the product. Filter the solid, wash with cold water, and dry under high vacuum.
References
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions National Center for Biotechnology Information (NIH/PMC) URL:[Link]
-
Cesium effect: high chemoselectivity in direct N-alkylation of amines SciSpace / Journal of Organic Chemistry URL:[Link]
-
Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity National Center for Biotechnology Information (NIH/PubMed) URL: [Link]
-
Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines Academia.edu URL:[Link]
Sources
- 1. Structural interactions of BWC0977 with Klebsiella pneumoniae topoisomerase IV and biochemical basis of its broad-spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. public.websites.umich.edu [public.websites.umich.edu]
- 4. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. (PDF) Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines [academia.edu]
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Bicyclic Oxazinones
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule analysis, mass spectrometry stands as an indispensable tool for structural elucidation. For chemists and drug development professionals working with complex heterocyclic systems, understanding the fragmentation patterns of novel compounds is paramount. This guide, designed for the discerning scientist, delves into the mass spectral fragmentation of bicyclic oxazinones, a class of compounds with significant potential in medicinal chemistry. We will navigate the key fragmentation pathways, compare the influence of different bicyclic scaffolds and ionization techniques, and provide the foundational knowledge to confidently interpret the mass spectra of these fascinating molecules.
The Critical Role of Mass Spectrometry in Characterizing Bicyclic Oxazinones
Bicyclic oxazinones represent a diverse class of heterocyclic compounds featuring a fused ring system containing an oxazinone moiety. Their constrained conformations and rich stereochemistry make them attractive scaffolds for drug discovery, offering the potential for high target specificity and novel modes of action. The precise characterization of these molecules is the bedrock of any successful research and development program. Mass spectrometry, with its ability to provide exact mass measurements and detailed structural information through fragmentation analysis, is a cornerstone of this characterization process.
This guide will focus on two of the most common ionization techniques: the high-energy Electron Ionization (EI) and the softer Electrospray Ionization (ESI). Understanding how the choice of ionization influences the fragmentation of bicyclic oxazinones is crucial for a comprehensive structural analysis.
Experimental Design: A Self-Validating Approach to Fragmentation Analysis
To ensure the trustworthiness of fragmentation data, a robust experimental protocol is essential. The methodologies described herein are designed to be self-validating, providing a clear and reliable picture of the fragmentation pathways.
General Protocol for Mass Spectrometry Analysis
-
Sample Preparation:
-
Dissolve the purified bicyclic oxazinone derivative in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane) to a concentration of approximately 1 mg/mL.
-
For ESI-MS, further dilute the stock solution with the mobile phase (e.g., acetonitrile/water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode) to a final concentration of 1-10 µg/mL.
-
For direct infusion ESI-MS, use a syringe pump to introduce the sample at a constant flow rate (e.g., 5-10 µL/min).
-
For EI-MS, introduce the sample via a direct insertion probe or through a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
-
Instrumentation and Data Acquisition:
-
ESI-MS/MS:
-
Utilize a quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer.
-
Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.
-
Perform tandem mass spectrometry (MS/MS) on the precursor ion of interest.
-
Vary the collision energy (nozzle potential in some instruments) to observe the evolution of fragment ions, which helps in elucidating fragmentation pathways.[1]
-
-
EI-MS:
-
Use a magnetic sector, quadrupole, or time-of-flight mass spectrometer.
-
Employ a standard electron energy of 70 eV to generate reproducible fragmentation patterns.
-
Acquire a full scan mass spectrum to observe the molecular ion (M⁺˙) and the array of fragment ions.
-
-
-
Data Analysis and Interpretation:
-
Determine the elemental composition of the molecular ion and key fragment ions using high-resolution mass spectrometry (HRMS).
-
Propose fragmentation mechanisms based on established principles of mass spectrometry, including the stability of carbocations and radical cations, and known fragmentation reactions of heterocyclic systems.
-
Compare the fragmentation patterns of isomeric or structurally related bicyclic oxazinones to identify characteristic fragmentation pathways for different scaffolds.
-
The Influence of Ionization Technique: EI vs. ESI
The choice between EI and ESI dramatically impacts the resulting mass spectrum and the information that can be gleaned from it.
-
Electron Ionization (EI): This "hard" ionization technique involves bombarding the analyte molecule with high-energy electrons, leading to the formation of a radical cation (M⁺˙) and extensive fragmentation.[2] The resulting spectrum is a fingerprint of the molecule, rich in structural information. However, for some labile molecules, the molecular ion may be weak or absent.
-
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization method that typically produces protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal fragmentation in the initial mass spectrum.[3] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the precursor ion is isolated and fragmented through collision-induced dissociation (CID). This allows for a more controlled and systematic study of the fragmentation pathways.
Key Fragmentation Pathways of Bicyclic Oxazinones
The fragmentation of bicyclic oxazinones is governed by the interplay of the inherent strain in the bicyclic system, the presence of heteroatoms, and the nature of any substituents. Several key fragmentation pathways are commonly observed.
Retro-Diels-Alder (rDA) Reaction
For bicyclic systems containing a six-membered ring with a double bond, such as those derived from Diels-Alder reactions, the retro-Diels-Alder (rDA) reaction is a prominent fragmentation pathway, particularly in EI-MS.[4] This pericyclic reaction involves the cleavage of the ring system into a diene and a dienophile. The charge can be retained on either fragment, depending on their relative ionization energies.
Diagram: Generalized Retro-Diels-Alder Fragmentation
Caption: Generalized retro-Diels-Alder fragmentation pathway for a bicyclic oxazinone molecular ion.
Ring Contraction and Cleavage of the Oxazinone Ring
The oxazinone ring itself is susceptible to fragmentation. Common pathways include the loss of small neutral molecules such as CO, CO₂, and isocyanates. Ring contraction, where the six-membered oxazinone ring rearranges to a more stable five-membered ring, has also been observed.
Cleavage of the Bicyclic Scaffold
The strain inherent in many bicyclic systems can drive fragmentation. Cleavage of the bonds at the bridgehead carbons or adjacent to them can lead to the formation of stable carbocations or radical cations. The specific fragmentation pattern will be highly dependent on the nature of the bicyclic skeleton (e.g., norbornane, bicyclo[2.2.2]octane, etc.).
Comparative Analysis of Bicyclic Oxazinone Scaffolds
While a comprehensive library of fragmentation data for all possible bicyclic oxazinones is not available, we can draw comparisons based on existing literature for related systems.
| Bicyclic Scaffold | Predicted Dominant Fragmentation Pathway(s) | Key Fragment Ions | Ionization Method Favoring Pathway |
| Benzoxazinone | Cleavage of the oxazinone ring, loss of substituents. | Loss of CO, CO₂, H₂O, and substituent-specific losses. | ESI-MS/MS[1] |
| Norbornene-fused Oxazinone | Retro-Diels-Alder reaction. | Ions corresponding to cyclopentadiene and the oxazinone-containing dienophile. | EI-MS |
| Saturated Bicyclic Systems (e.g., bicyclo[3.2.1]octane) | Ring cleavage initiated by α-cleavage to heteroatoms, loss of side chains. | Fragments resulting from the loss of alkyl radicals and functional groups. | EI-MS, ESI-MS/MS |
| Oxazabicyclo[3.3.0]octane | Ring contraction of both the oxazolidine and pyrrolidine rings. | Protonated aldehyde/ketone ions, azirine ions. | FAB, EI |
Case Study: Fragmentation of Benzoxazinone Derivatives by ESI-TOFMS
A study on the fragmentation of benzoxazinone derivatives using ESI-TOFMS provides valuable insights into the behavior of this class of bicyclic oxazinones under soft ionization conditions.[1] The fragmentation was found to be highly dependent on the nozzle potential, with higher voltages leading to more extensive fragmentation.
For example, the fragmentation of 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) showed an ion at m/z 164, corresponding to the loss of the C2 substituent and the N-hydroxy group.[1] Further fragmentation led to an ion at m/z 149 due to the loss of a methyl radical.[1] This systematic fragmentation, controlled by the collision energy, allows for a detailed mapping of the molecule's structure.
Diagram: ESI-MS/MS Experimental Workflow
Caption: A typical workflow for tandem mass spectrometry (ESI-MS/MS) analysis of bicyclic oxazinones.
Conclusion: A Roadmap for Structural Elucidation
The mass spectral fragmentation of bicyclic oxazinones is a complex yet decipherable puzzle. By understanding the fundamental principles of mass spectrometry, the influence of the chosen ionization technique, and the characteristic fragmentation pathways of different bicyclic systems, researchers can confidently elucidate the structures of these important molecules.
This guide provides a framework for this process. The key takeaways are:
-
Ionization matters: Choose EI for a detailed fragmentation fingerprint of volatile compounds and ESI-MS/MS for a controlled fragmentation of more polar or labile molecules.
-
Look for characteristic pathways: Be mindful of the potential for retro-Diels-Alder reactions in unsaturated systems and ring cleavage/contraction in all bicyclic oxazinones.
-
Compare and contrast: When possible, analyze isomeric and structurally related compounds to build a deeper understanding of structure-fragmentation relationships.
-
Utilize high-resolution data: Accurate mass measurements are invaluable for confirming the elemental composition of fragment ions and lending credence to proposed fragmentation mechanisms.
As the field of medicinal chemistry continues to explore the rich chemical space of bicyclic heterocycles, a thorough understanding of their mass spectral behavior will remain a critical skill for the modern scientist.
References
- Abbas, G., Irfan, A., Hameed, S., Al-Sehemi, A. G., Jin, R., & Tang, S. (2018). Synthesis, characterization of two new bicyclic oxazolidines and investigation of their optoelectronic properties using density functional theory. Journal of Molecular Structure, 1162, 134-145.
- Bonnington, L. S., Barceló, D., & Knepper, T. P. (2003). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Journal of Mass Spectrometry, 38(10), 1054–1066.
- Borges, C. R., & Martins, T. B. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 5(124), 102579-102607.
- Chemistry LibreTexts. (2023, August 29).
- Flego, C., Calemma, V., Gigantiello, N., & Parker, Jr., W. O. (n.d.). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicy- clo[2.2.1]heptane and cyclo-hexene are reported to show the analogies.
- Harrison, A. G. (2000, May 15). Structure and fragmentation of b2 ions in peptide mass spectra. PubMed.
- Mandre, M., & Järv, J. (2015, August 1). Synthesis and characterization of novel oxazines and demonstration that they specifically target cyclooxygenase 2. PubMed.
- Mócsai, G., & Drahos, L. (2019, February 10).
- NIST. (n.d.). Bicyclo[4.2.0]octa-1,3,5-triene, 2,4-dimethyl-. SpectraBase.
- Patente, G. (n.d.). WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes.
- Pávkovics, G., & Drahos, L. (n.d.). For Peer Review.
- ResearchGate. (n.d.). Scheme-1.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Sánchez-Viesca, F., Berros, M. I., & Pérez-Flores, J. (2003, March 15). Fragmentation mechanisms in electron ionization mass spectrometry of some 2-alkyl- and 2-aryl-4-arylidene-5(4H)-oxazolones. Semantic Scholar.
- Shishov, D., & Iaroshenko, V. O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
- Tureček, F. (2005, March). Retro‐Diels‐Alder reaction in mass spectrometry.
- Wikipedia. (n.d.). Retro-Diels–Alder reaction.
- Yatsenko, A. V., & Zaitsev, G. P. (n.d.). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H).
- Zare, R. N., & Laskin, J. (2022, February 3). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MDPI.
- Zare, R. N., & Laskin, J. (2023, February 28). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry?
- Zare, R. N., & Laskin, J. (2024, February 8). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC.
Sources
Comparative Metabolic Stability Guide: [1,3]Oxazinone vs [1,4]Oxazinone Scaffolds
Executive Summary
In medicinal chemistry, the choice between [1,3]oxazinone and [1,4]oxazinone scaffolds is often a trade-off between electronic tunability and metabolic robustness.
-
[1,3]Oxazin-2-ones (Cyclic Carbamates): Exhibit moderate-to-high metabolic stability.[1] They are bioisosteres of cyclic ureas and are chemically stable against spontaneous hydrolysis but can be susceptible to specific amidases or esterases in plasma. Their primary metabolic liability is often CYP450-mediated oxidation on the aromatic ring (if benzofused) or alkyl substituents.[1]
-
[1,4]Oxazin-3-ones (Cyclic Lactams/Morpholinones): Generally demonstrate superior metabolic stability regarding ring integrity.[1] The lactam linkage is highly resistant to plasma hydrolysis. The primary metabolic "soft spot" is CYP-mediated hydroxylation at the carbon alpha to the nitrogen or oxygen atoms.[1]
Verdict: For chronic indications requiring high oral bioavailability and long half-life, the [1,4]oxazin-3-one is often the superior scaffold for stability.[1] The [1,3]oxazin-2-one is preferred when specific hydrogen-bonding vectors (prodrugs or transition state mimics) are required, as seen in the HIV drug Efavirenz.[1]
Structural & Electronic Analysis
The metabolic fate of these scaffolds is dictated by their electronic distribution and bond lability.
[1,3]Oxazin-2-one (The Carbamate System)
This scaffold contains a nitrogen and oxygen atom separated by a carbonyl group (N-C(=O)-O).[1]
-
Chemical Nature: Cyclic carbamate.[1]
-
Reactivity: The carbonyl carbon is less electrophilic than in acyclic carbamates due to ring constraints and resonance donation from both N and O.
-
Key Drug Example: Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI), utilizes a benzofused [1,3]oxazin-2-one core (specifically 1,4-dihydro-2H-3,1-benzoxazin-2-one).[1][2]
[1,4]Oxazin-3-one (The Lactam System)
This scaffold contains a nitrogen and oxygen atom separated by two carbons, with a carbonyl adjacent to the nitrogen.[1]
-
Chemical Nature: Cyclic lactam (morpholin-3-one derivative).[1]
-
Reactivity: The amide bond is planar and highly stable. The ether oxygen at position 1 reduces the basicity of the ring but does not significantly destabilize the lactam.
-
Key Drug Example: Rivaroxaban (though an oxazolidinone, it shares the morpholinone-like stability profile). 1,4-Benzoxazin-3-ones are widely explored as antimicrobial and antithrombotic agents.[1]
Comparative Data Table
| Feature | [1,3]Oxazin-2-one | [1,4]Oxazin-3-one |
| Core Linkage | Carbamate (-O-CO-N-) | Lactam (-C-CO-N-) + Ether |
| Plasma Stability | High (Resistance to spontaneous hydrolysis) | Excellent (Resistance to hydrolysis) |
| Microsomal Stability | Moderate (Susceptible to aromatic hydroxylation) | High (Susceptible to |
| CYP450 Liability | Ring oxidation, N-dealkylation | C-hydroxylation ( |
| LogP Trend | Generally higher (more lipophilic) | Generally lower (more polar ether) |
| Primary Degradation | Ring opening (rare), Hydroxylation | Lactam ring opening (very rare) |
Mechanistic Metabolic Pathways[1]
Understanding how these scaffolds degrade is crucial for lead optimization.[1]
Degradation Logic
-
[1,3] System: The carbamate bond is the potential weak link. While stable to gastric pH, liver amidases can theoretically open the ring to form an amino-alcohol and CO2. However, in drugs like Efavirenz, the primary metabolism is actually CYP2B6-mediated hydroxylation on the cyclopropyl side chain and the aromatic ring (8-hydroxylation), rather than ring opening.
-
[1,4] System: The lactam ring is extremely robust. The metabolic clearance is driven by oxidative attack on the saturated carbons of the oxazine ring.
Visualization: Metabolic Fate Pathways
Figure 1: Major metabolic pathways. Yellow arrows indicate the primary clearance mechanisms observed in clinical candidates.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability of your specific oxazinone derivative, use this standardized, self-validating protocol.
Objective
Determine the intrinsic clearance (
Reagents & Materials
-
Liver Microsomes: 20 mg/mL protein concentration (Corning/Gibco).[1]
-
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.[1]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]
-
Test Compound: 10 mM stock in DMSO.
Step-by-Step Workflow
-
Pre-Incubation (The "Warm-Up"):
-
Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Add Test Compound to a final concentration of 1 µM (keeps DMSO < 0.1%).
-
Incubate at 37°C for 5 minutes. Why? To equilibrate temperature and allow enzyme-substrate binding.[1]
-
-
Reaction Initiation (T=0):
-
Time-Course Sampling:
-
Sample at T = 5, 15, 30, 45, and 60 minutes.
-
Transfer 50 µL of reaction mixture into 150 µL of Quenching Solution .
-
Vortex for 1 min, Centrifuge at 4000 rpm for 15 min (4°C).
-
-
Controls (Critical for Trustworthiness):
-
Positive Control (High Clearance): Verapamil or Propranolol.[1] Must show >80% loss by 30 min.
-
Positive Control (Low Clearance): Warfarin.[1] Must show <10% loss by 60 min.
-
Negative Control: Minus-NADPH. Must show <5% loss.[1] If loss occurs, the compound is chemically unstable (hydrolysis), not metabolically unstable.
-
-
Data Analysis:
Visualization: Assay Workflow
Figure 2: Standardized workflow for assessing metabolic stability.
References
-
Structure-Activity Relationships of 1,4-Benzoxazin-3-ones: Vincken, J. P., et al.[1][4][5] "QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives." Bioorganic & Medicinal Chemistry, 2018.[4]
-
Efavirenz (Benzoxazinone) Metabolism: World Health Organization.[1] "Efavirenz (Efavirenzum) Draft proposal for revision in The International Pharmacopoeia."[1] WHO Working Documents, 2023.
-
Microsomal Stability Protocol Standards: Di, L., & Kerns, E. "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect, 2016.
-
Oxazinone Scaffold Versatility: Asif, M., et al. "Pharmacological Profile of Oxazine and its Derivatives: A Mini Review." International Journal of New Chemistry, 2020.[6]
-
Morpholine/Oxazinone Bioisosteres: Kumari, S., et al. "Morpholine as a privileged structure: A review on the medicinal chemistry." Medicinal Chemistry, 2020.[6][7][8]
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Synthesis of 1,4-dihydro-benzo[d][1,3]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-(1,4-Benzoxazin-3-one) urea analogs as Mode-Selective TRPV1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oaji.net [oaji.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1,3]oxazin-4-ones as potent anticancer and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Assignment of Regioisomeric Pyrazine Fusions: A Comparative Guide
Executive Summary
The synthesis of fused pyrazine systems—most notably quinoxalines, pteridines, and pyrido-pyrazines—is a cornerstone of kinase inhibitor development. However, the condensation of unsymmetrical 1,2-diamines with unsymmetrical 1,2-dicarbonyls presents a persistent "Ambiguity Trap."
Standard analytical data (LCMS, 1D
This guide objectively compares three validation workflows: Advanced 2D-NMR , DFT-GIAO Calculation , and X-Ray Crystallography , providing a decision matrix to confirm regiochemistry with absolute certainty.
Part 1: The Challenge – The "Ambiguity Trap"
In the fusion of an unsymmetrical diamine (A) and a dicarbonyl (B), the regioselectivity is governed by the interplay of nucleophilicity (of the amines) and electrophilicity (of the carbonyls).
-
Electronic Control: The most nucleophilic amine attacks the most electrophilic carbonyl.
-
Steric Control: Bulky groups may force the reaction toward the less hindered transition state.
Because these factors often oppose each other, mixtures are common, and the major isomer is not always intuitive.
Visualization: The Divergent Pathways
The following diagram illustrates the mechanistic divergence that creates the regioisomeric pair.
Figure 1: Mechanistic divergence in pyrazine fusion. The path taken depends on the relative nucleophilicity of the amine centers and electrophilicity of the carbonyls.
Part 2: Comparative Analysis of Validation Methods
Method A: The NMR Toolkit (NOESY & 15N-HMBC)
Standard HMBC (Heteronuclear Multiple Bond Correlation) often fails in fused pyrazines because the critical "bridgehead" carbons are quaternary and often 4 bonds away from the nearest diagnostic proton.
-
The Solution: Use 1H-15N HMBC and NOESY .[1]
-
Mechanism: Nitrogen atoms in the pyrazine ring have distinct chemical shifts. If the fusion involves a pyridine (e.g., pyrido[2,3-b]pyrazine), the pyridine nitrogen provides a unique anchor point. NOESY can correlate a side-chain proton on the dicarbonyl fragment to a specific proton on the aromatic diamine fragment.
Method B: DFT-GIAO NMR Calculation
When NOE signals are silent (protons too far apart), Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method is the modern standard.
-
The Solution: Calculate the theoretical NMR shifts for both potential isomers and statistically compare them to your experimental data.
-
Accuracy: Modern functionals (e.g., mPW1PW91 or B3LYP) with large basis sets can predict shifts within 0.1 ppm for protons and 2-3 ppm for carbons.
Method C: Single Crystal X-Ray Diffraction (SC-XRD)
The absolute truth. However, it is the bottleneck of the process.
-
The Solution: Grow a crystal suitable for diffraction.
-
Limitation: Many drug-like heterocycles are amorphous foams or oils.
Summary Data Table
| Feature | Method A: Advanced NMR | Method B: DFT-GIAO | Method C: X-Ray (SC-XRD) |
| Certainty Level | Medium-High (Structure dependent) | High (>95% confidence via DP4+) | Absolute (100%) |
| Time to Result | 4–12 Hours | 24–48 Hours (Compute time) | 1 Week – Months |
| Sample Req. | ~5–10 mg (Solution) | None (Data only) | Single Crystal (>0.1 mm) |
| Cost | Low (Instrument time) | Low (CPU time) | High (Service/Labor) |
| Best For | Molecules with protons near the fusion site | "Silent" molecules with no NOE | Final confirmation of lead compounds |
Part 3: Detailed Experimental Protocols
Protocol 1: The DFT-GIAO Assignment Workflow
Recommended when NOESY is ambiguous.
Prerequisites:
-
Experimental 1H and 13C NMR data (clean, referenced to TMS/Solvent).
-
Gaussian16, ORCA, or Spartan software.
Step-by-Step Methodology:
-
Conformational Search:
-
Generate 3D structures of both Regioisomer A and Regioisomer B.
-
Perform a conformational search (Molecular Mechanics, MMFF94) to find the lowest energy conformers (within 5 kcal/mol).
-
-
Geometry Optimization:
-
Optimize the geometry of the lowest energy conformers using DFT.
-
Standard Level:B3LYP/6-31G(d) in vacuum or solvent model (PCM).
-
-
NMR Calculation (GIAO):
-
Run the NMR calculation on the optimized geometries.
-
High-Accuracy Level:mPW1PW91/6-311+G(2d,p) or wB97XD/6-311+G(d,p) using the GIAO method.
-
Include a solvent model (SMD) matching your NMR solvent (e.g., DMSO or Chloroform).
-
-
Statistical Correlation:
-
Extract the isotropic shielding tensors.[2]
-
Calculate the scaled chemical shifts (
).[3] -
Compare
vs. (Experimental). -
Validation: The correct isomer will have a significantly lower MAE (Mean Absolute Error) and a higher
value. -
Advanced: Use the DP4+ probability method (Smith & Goodman) to assign a percentage probability to each isomer.
-
Protocol 2: 1H-15N HMBC Acquisition
Recommended for nitrogen-rich heterocycles.
-
Sample Prep: Dissolve 20–50 mg of compound in 0.6 mL DMSO-
(Chloroform is often too non-polar for adequate concentration). -
Instrument: 500 MHz or higher cryoprobe is preferred due to low sensitivity of
N. -
Pulse Sequence: Use a gradient-selected gHMBC optimized for long-range N-H coupling.
-
Optimization constant: Set J(NH) to 8–10 Hz (typical for 2-3 bond correlations).
-
-
Analysis:
-
Locate the pyrazine ring protons.
-
Look for cross-peaks to the pyrazine nitrogens.
-
Logic: In Isomer A, Proton
might be 2 bonds from Nitrogen . In Isomer B, Proton might be 3 bonds away or chemically equivalent to a different environment.
-
Part 4: The Decision Matrix (Workflow)
Follow this logic path to determine the most efficient validation strategy for your specific molecule.
Figure 2: Strategic workflow for assigning pyrazine regioisomers. Priority is given to experimental data, with DFT acting as the high-precision arbiter when spectral data is ambiguous.
References
-
Smith, S. G., & Goodman, J. M. (2010). Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability. Journal of the American Chemical Society, 132(37), 12946–12959. [Link]
-
Williamson, R. T., et al. (2014). Structure Elucidation of Small Organic Molecules by 1D, 2D, and 3D NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 83, 1-65. [Link][4]
-
Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. The Journal of Organic Chemistry, 80(24), 12526–12534. [Link]
-
Urbanova, M., et al. (2016). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. Journal of Molecular Structure, 1118, 207-214. [Link]
-
Martin, G. E., & Hadden, C. E. (2000). Long-Range 1H-15N Heteronuclear Shift Correlation at Natural Abundance. Journal of Natural Products, 63(4), 543–585. [Link]
Sources
A Researcher's Guide to Chiral Specificity: Comparing the Biological Activity of Pyrazino-oxazinone Enantiomers
Introduction: The Critical Role of Chirality in Drug Design
In the realm of medicinal chemistry, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological function. Many bioactive molecules are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers. While physically and chemically similar in an achiral environment, their interactions with the inherently chiral systems of the body—such as enzymes, receptors, and DNA—can differ dramatically. One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even responsible for undesirable side effects (the distomer).
This guide delves into the comparative analysis of pyrazino-oxazinone enantiomers, a class of heterocyclic compounds with a broad spectrum of biological activities, including applications as antibacterial, and anticancer agents. We will explore the "why" and "how" of differentiating enantiomeric activity, using a case study to illustrate the experimental workflows and data interpretation that are fundamental to modern drug development.
The Workflow of Enantiomer Comparison
The journey from a racemic mixture (a 1:1 mixture of both enantiomers) to a clear understanding of each enantiomer's specific biological contribution follows a structured, multi-step process. The primary goal is to isolate the enantiomers and then subject them to identical biological assays to directly compare their effects.
Caption: Workflow for comparing pyrazino-oxazinone enantiomers.
Case Study: Comparative Cytotoxicity of Pyrazino-oxazinone Enantiomers Against A549 Lung Cancer Cells
To provide a practical context, we will examine a hypothetical, yet representative, case study involving the enantiomers of a novel pyrazino-oxazinone derivative, hereafter referred to as PZ-O-1 . The objective is to determine if the cytotoxic activity against the human lung adenocarcinoma cell line, A549, is enantioselective.
Experimental Design Rationale
The choice of a cytotoxicity assay, specifically the MTT assay, is deliberate. It is a robust, colorimetric assay that provides a quantitative measure of cell viability. By exposing A549 cells to a range of concentrations of the (R)-PZ-O-1, (S)-PZ-O-1, and the racemic mixture, we can construct dose-response curves and calculate the IC50 value for each. The IC50 (half-maximal inhibitory concentration) is a critical metric for potency, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value signifies higher potency.
Data Summary: Cytotoxic Activity of PZ-O-1 Enantiomers
The results of the comparative cytotoxicity screening are summarized below. The data clearly demonstrates a significant difference in potency between the two enantiomers.
| Compound | IC50 (µM) against A549 cells | Eudismic Ratio (S/R) |
| (R)-PZ-O-1 (Distomer) | 48.2 ± 3.5 | - |
| (S)-PZ-O-1 (Eutomer) | 2.5 ± 0.4 | 19.3 |
| Racemic PZ-O-1 | 5.1 ± 0.9 | - |
Analysis of Results:
-
(S)-PZ-O-1 is the eutomer , exhibiting significantly greater potency (IC50 = 2.5 µM) than its (R)-counterpart.
-
(R)-PZ-O-1 is the distomer , being approximately 19-fold less active. The Eudismic Ratio (the ratio of the eutomer's activity to the distomer's) of 19.3 highlights a high degree of stereoselectivity in the biological target interaction.
-
The racemic mixture displays an IC50 (5.1 µM) that is, as expected, approximately double that of the pure, more active (S)-enantiomer. This is a classic indicator that the (R)-enantiomer contributes negligibly to the overall activity at these concentrations and acts primarily as an impurity.
Mechanistic Insight: The "Three-Point Attachment" Model
Why such a stark difference in activity? The prevailing theory is the "three-point attachment model," which posits that for a chiral molecule to be distinguished by a chiral binding site (like an enzyme's active site or a receptor), there must be at least three points of interaction. If one enantiomer can achieve this optimal three-point fit while its mirror image cannot, a difference in biological activity will be observed.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexahydropyrazino[1,2-c]oxazin-6(2H)-one
A Comprehensive Guide to the Safe Disposal of Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one
In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel molecular entities are routine. With this innovation comes the critical responsibility of ensuring the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one (CAS No. 1423117-10-5), a heterocyclic compound utilized in research and development.[2] The procedures outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system for waste management.
While specific toxicological and environmental hazard data for Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one are not extensively documented, its structure as a heterocyclic organic molecule necessitates a cautious approach to its disposal. The procedures described are based on the guidelines set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) for the management of laboratory chemical waste.[1][3][4][5]
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. Given the nature of heterocyclic compounds, potential hazards may include skin, eye, and respiratory irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Recommended Personal Protective Equipment (PPE)
| Task | Required PPE | Rationale |
| Handling neat compound or concentrated solutions | Nitrile gloves (double-gloved recommended), chemical safety goggles, and a lab coat. | To prevent skin and eye contact with the chemical. |
| Generating or handling powders | All of the above, plus a respirator if not handled in a certified chemical fume hood. | To prevent inhalation of airborne particles. |
| Preparing for disposal (e.g., packaging, labeling) | Nitrile gloves, chemical safety goggles, and a lab coat. | To protect against accidental splashes or contact. |
| Spill cleanup | Chemical-resistant gloves, chemical splash goggles, a lab coat or chemical-resistant apron, and a respirator if the spill is large or in a poorly ventilated area. | To provide comprehensive protection during emergency response. |
All handling and preparation for the disposal of Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[8]
Waste Segregation and Container Selection
Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[9] Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Waste Stream: This compound should be disposed of as a non-halogenated organic solid waste. If it is in a solution, it should be disposed of in the appropriate non-halogenated organic liquid waste stream.
-
Container Compatibility: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.[4] The container must have a secure, leak-proof screw-top cap.
-
Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases, as this could lead to vigorous and potentially hazardous reactions.[6][10] It is also crucial to avoid mixing it with incompatible waste streams such as halogenated solvents, aqueous waste, or heavy metal waste.
Step-by-Step Disposal Protocol
Materials:
-
Appropriate PPE (see Table 1)
-
Designated hazardous waste container (HDPE or glass)
-
Hazardous waste label
-
Chemical fume hood
-
Spatula or other suitable transfer tool
-
Sealable plastic bag for contaminated disposable items
Procedure:
-
Preparation: Don all required PPE and ensure you are working within a certified chemical fume hood.
-
Labeling: Before adding any waste, affix a completed hazardous waste label to the container. The label must include the following information[4][9]:
-
The words "Hazardous Waste"
-
The full chemical name: "Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one"
-
An accurate estimation of the concentration and total quantity
-
The date of waste generation
-
The name and contact information of the principal investigator or laboratory supervisor
-
The physical state (solid or liquid) and any associated hazards (e.g., flammable, irritant - based on available information for similar compounds)
-
-
Waste Transfer:
-
Solid Waste: Carefully transfer the solid Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one into the labeled waste container using a clean spatula.
-
Contaminated Labware: Disposable items such as weighing paper, contaminated gloves, and pipette tips should be placed in a sealed plastic bag and then into the solid waste container. Non-disposable glassware must be decontaminated by triple-rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.[11][12]
-
-
Container Management:
-
Arranging for Disposal: Once the container is full (up to 90% capacity to allow for expansion), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][13] Follow your institution's specific procedures for waste pickup requests.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's EHS department immediately.
-
Control the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of flammable solvents.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using spark-proof tools and place it in a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
Decontamination of Laboratory Equipment
All non-disposable laboratory equipment that has come into contact with Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one must be thoroughly decontaminated before being returned to general use or sent for repair.[14][15][16][17][18]
Protocol for Decontaminating Glassware and Equipment:
-
Initial Rinse: Rinse the equipment three times with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical residue. Collect all rinsate as hazardous liquid waste.
-
Wash: Wash the equipment with laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely or dry it in an oven.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one.
Caption: Disposal decision workflow for Hexahydropyrazino[1,2-c][1][2]oxazin-6(2H)-one.
References
-
The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety . University of South Carolina. [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group . Compliancy Group. [Link]
-
The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? - Safety Partners, LLC . Safety Partners, LLC. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations . A-C-T. [Link]
-
Laboratories - Overview | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]
-
Hazardous Chemical Waste Management Guidelines - Columbia | Research . Columbia University. [Link]
-
How to Dispose of Hazardous Waste in the Workplace: EPA Regulations to Know . Tetra Tech. [Link]
-
hexahydro-2H,6H-pyrido[2,1-b][1][2]oxazine - PubChem . National Center for Biotechnology Information. [Link]
-
Steps in Complying with Regulations for Hazardous Waste | US EPA . U.S. Environmental Protection Agency. [Link]
-
Laboratory Equipment Decontamination Procedures - Wayne State University . Wayne State University. [Link]
-
Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization . MEDAC. [Link]
-
Decontamination Protocols for Lab Equipment . Aport. [Link]
-
Laboratory Equipment Decontamination Procedures | Central Michigan University . Central Michigan University. [Link]
-
SAFETY DATA SHEET - Genfarm . Genfarm. [Link]
-
Decontamination of Laboratory Equipment - Safety & Risk Services . The University of British Columbia. [Link]
-
1H,3H-Pyrido[1,2-c][1][2]oxazine, hexahydro- - ChemBK . ChemBK. [https://www.chembk.com/en/chem/1H,3H-Pyrido[1,2-c][1][2]oxazine,%20hexahydro-]([Link]1][2]oxazine,%20hexahydro-)
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety . The University of Chicago. [Link]
-
Cas 929048-00-0,(7R,9aR)-7-(hydroxymethyl) - LookChem . LookChem. [Link]
-
Stannyl radical-mediated synthesis of 6H-1,3-oxazin-6-ones from 2-acyloxyazirines or whether free radicals can open the azirine ring? - Organic Chemistry Frontiers (RSC Publishing) . Royal Society of Chemistry. [Link]
-
Chemical Waste Disposal Guidelines . Emory University. [Link]
-
SAFETY DATA SHEET - Castrol - PDS & MSDS . Castrol. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL . École Polytechnique Fédérale de Lausanne. [Link]
-
HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK - Campus Safety Division . Lehigh University. [Link]
-
Chapter 7 Chemical Disposal Procedures - University of Wisconsin–Madison . University of Wisconsin–Madison. [Link]
-
Chemical Properties of 2H-1,3-Oxazine, tetrahydro-2-phenyl- (CAS 17762-72-0) - Cheméo . Cheméo. [Link]
-
Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC . National Center for Biotechnology Information. [Link]
-
Synthesis of 1,3-oxazinanes - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Hazardous Chemical Information System (HCIS) - Details . Safe Work Australia. [Link]
- WO2019180634A1 - Synthesis of oxazinone-containing bicyclic aromatic and heteroaromatic aldehydes - Google Patents.
-
(PDF) Synthesis of 6H-1,2-oxazin-6-ones (microreview) - ResearchGate . ResearchGate. [Link]
Sources
- 1. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 2. 1423117-10-5 Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one AKSci 8024DV [aksci.com]
- 3. osha.gov [osha.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. genfarm.com.au [genfarm.com.au]
- 7. chembk.com [chembk.com]
- 8. compliancy-group.com [compliancy-group.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. aksci.com [aksci.com]
- 11. safety.uchicago.edu [safety.uchicago.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. sustainable-markets.com [sustainable-markets.com]
- 14. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 15. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 16. polarlabprojects.com [polarlabprojects.com]
- 17. cmich.edu [cmich.edu]
- 18. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one
As a Senior Application Scientist, I recognize that handling novel heterocyclic building blocks requires more than just following a generic Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's physical properties and how they interact with your laboratory environment.
Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one is a specialized bicyclic compound frequently utilized in the synthesis of advanced pharmacophores, such as PARP and kinase inhibitors [1]. Because it is typically handled as a fine, highly polar powder, it presents unique aerosolization and mucosal irritation risks.
This guide provides a self-validating, causality-driven operational framework for the safe handling, transfer, and disposal of this compound, ensuring both scientific integrity and operator safety.
Physicochemical Profiling & Hazard Causality
To design an effective safety protocol, we must first understand the relationship between the compound's molecular structure and its macroscopic behavior.
| Property | Value / Characteristic | Mechanistic Causality | Operational Implication |
| Physical State | Solid (Fine Powder) | Low molecular weight and rigid bicyclic structure lead to a crystalline/powder form with high electrostatic potential. | Prone to aerosolization. Requires static mitigation during weighing. |
| Molecular Weight | ~156.18 g/mol | Small molecular size allows for rapid diffusion if aerosolized. | Mandates strict respiratory and engineering controls (Fume Hood). |
| Chemical Reactivity | Secondary Amine / Lactam | The nitrogen and oxygen atoms create a highly polar, hydrogen-bond-accepting surface. | Highly irritating to mucosal membranes and respiratory tract upon contact. |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | Rapidly permeates biological membranes when in solution. | Glove material must be chosen based on the solvent, not just the solid. |
Personal Protective Equipment (PPE) Matrix
Do not rely on a "one-size-fits-all" approach to PPE. The equipment must be tailored to the specific physical state of the chemical during your workflow [2].
-
Hand Protection (Solid Handling): Double-glove with standard nitrile gloves (minimum 4 mil thickness). Causality: The outer glove takes the mechanical wear and potential initial chemical contact. If the outer glove is contaminated, it can be doffed immediately without exposing the skin, maintaining a pristine inner barrier.
-
Hand Protection (Solution Handling): If dissolving the compound in DMSO or DMF, upgrade the outer glove to Butyl Rubber. Causality: Nitrile degrades rapidly upon contact with DMSO, which acts as a carrier solvent that will transport the dissolved compound directly through the skin barrier.
-
Eye Protection: Wrap-around, unvented safety goggles. Causality: Fine powders can easily bypass standard safety glasses via ambient air currents in the laboratory.
-
Body Protection: Flame-resistant (FR) lab coat with fitted cuffs, fully buttoned.
Operational Workflow & Engineering Controls
The primary risk when handling Hexahydropyrazino[1,2-c][1,3]oxazin-6(2H)-one is the inhalation of aerosolized particulates during transfer. The following protocol is designed as a self-validating system —if a step fails, the workflow halts before exposure can occur.
Fig 1. Sequential operational workflow for handling aerosol-prone heterocyclic powders.
Protocol: Precision Weighing and Transfer
-
Environmental Verification: Before opening the chemical container, verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm) [3]. Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward. If it flutters violently, turbulence will scatter the powder.
-
Static Mitigation: Activate an anti-static ionizer next to the analytical balance. Causality: Bicyclic amine powders hold static charges. Neutralizing the local environment prevents the powder from repelling off the spatula and contaminating the workspace.
-
Material Transfer: Tare a conductive (aluminum) weigh boat. Using a grounded, anti-static micro-spatula, transfer the required mass. Validation Check: Visually inspect the balance reading. A fluctuating weight indicates air turbulence or static interference, which must be resolved before proceeding.
-
Sealed Dissolution: Transfer the solid directly into a reaction vial and seal it with a septum cap before removing it from the fume hood. Inject your solvent (e.g., DMSO) through the septum using a syringe. Causality: This prevents any accidental release of the powder during transport across the lab.
Spill Response & Decontamination Logistics
In the event of a spill, immediate containment is critical to prevent the spread of irritating particulates.
Fig 2. Decision matrix and immediate response protocol for accidental chemical spills.
Protocol: Minor Spill Decontamination (< 50g inside Fume Hood)
-
Do Not Dry Sweep: Never use a brush to sweep the dry powder, as this will immediately aerosolize the chemical.
-
Wet Wiping: Dampen a lint-free wipe with a 10% isopropanol/water solution. Causality: The water mitigates static and suppresses dust, while the isopropanol helps dissolve the organic compound without causing rapid volatilization.
-
Inward Folding: Wipe from the outside of the spill toward the center. Fold the wipe inward upon itself to trap the particulate.
-
Secondary Decontamination: Once the visible powder is removed, perform a secondary wipe with a stronger solvent (e.g., acetone or ethanol) to remove any residual chemical film from the surface.
Waste Disposal & Environmental Logistics
Proper segregation of waste ensures compliance with environmental regulations and prevents dangerous cross-reactions in waste carboys [2].
-
Solid Consumables: Place all contaminated wipes, weigh boats, and the outer layer of gloves into a designated, clearly labeled solid hazardous waste container. Do not mix with general lab trash.
-
Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., Dichloromethane), it must be routed to the Halogenated Organic Waste stream. If dissolved in DMSO or DMF, route to the Non-Halogenated Organic Waste stream. Causality: Mixing halogenated and non-halogenated waste significantly increases disposal costs and can lead to exothermic reactions if incompatible reagents are present.
References
-
Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors ResearchGate URL:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Academies of Sciences, Engineering, and Medicine URL:[Link]
-
OSHA Laboratory Standard (29 CFR 1910.1450) Occupational Safety and Health Administration (OSHA) URL:[Link]
-
NIOSH Pocket Guide to Chemical Hazards Centers for Disease Control and Prevention (CDC) / NIOSH URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
